molecular formula C10H19NO2 B3055308 methyl 4-(piperidin-1-yl)butanoate CAS No. 63867-69-6

methyl 4-(piperidin-1-yl)butanoate

Cat. No.: B3055308
CAS No.: 63867-69-6
M. Wt: 185.26 g/mol
InChI Key: KJSCSZQWNCEXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperidin-1-yl)butanoate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(piperidin-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(piperidin-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-piperidin-1-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSCSZQWNCEXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213319
Record name 4-Piperidinebutyric acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63867-69-6
Record name 4-Piperidinebutyric acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinebutyric acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(piperidin-1-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-(piperidin-1-yl)butanoate hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. The information is curated for professionals in the fields of chemistry and drug discovery, offering insights into its chemical identity, safety profile, and handling protocols.

Chemical Identity and Properties

Methyl 4-(piperidin-1-yl)butanoate hydrochloride is a piperidine derivative characterized by a methyl ester and a piperidine ring connected by a butyl chain. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Key Identifiers:

IdentifierValueSource
Chemical Name Methyl 4-(piperidin-1-yl)butanoate hydrochlorideChemScene[1]
CAS Number 103274-90-4ChemScene[1]
Molecular Formula C₁₀H₂₀ClNO₂ChemScene[1]
Molecular Weight 221.72 g/mol ChemScene[1]
SMILES COC(=O)CCCN1CCCCC1.ClChemScene[1]

Physicochemical Properties:

While a comprehensive, experimentally determined dataset for this specific compound is not publicly available, computational predictions and data from analogous structures provide valuable insights.

PropertyPredicted ValueSource
TPSA (Topological Polar Surface Area) 29.54 ŲChemScene[1]
LogP 1.8473ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Safety Data and Handling

Inferred Hazard Profile:

Based on the safety data for analogous piperidine carboxylates and tertiary amines, the following hazards should be anticipated[2][3][4][5]:

  • Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged or repeated contact may cause dermatitis.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Tertiary aliphatic amines can exhibit acute toxicity[5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

GHS Hazard and Precautionary Statements (Anticipated):

The following GHS classifications are recommended based on data for similar compounds.[3][4][6][7][8]

GHS ClassificationCodeStatement
Hazard Statements H302+H332Harmful if swallowed or if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ eye protection/ face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Eye/Face Protection: Chemical safety goggles or a face shield are essential.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is recommended.

Storage and Stability:

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Recommended storage temperature is 2-8°C.[1]

Conceptual Synthetic Pathway

While a specific literature procedure for the synthesis of methyl 4-(piperidin-1-yl)butanoate hydrochloride was not identified, a plausible and common synthetic route can be inferred from established organic chemistry principles for the formation of similar N-alkylated piperidines and their esters. A likely approach would involve the N-alkylation of piperidine with a suitable 4-carbon electrophile containing a methyl ester.

A potential synthetic route is the reaction of piperidine with methyl 4-bromobutanoate. The resulting tertiary amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Conceptual Reaction Scheme:

G Piperidine Piperidine Intermediate Methyl 4-(piperidin-1-yl)butanoate (Free Base) Piperidine->Intermediate N-Alkylation Methyl4Bromo Methyl 4-bromobutanoate Methyl4Bromo->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., Acetonitrile) Solvent->Intermediate Product Methyl 4-(piperidin-1-yl)butanoate HCl (CAS: 103274-90-4) Intermediate->Product Salt Formation HCl HCl in Ether HCl->Product

Caption: Conceptual synthetic workflow for methyl 4-(piperidin-1-yl)butanoate hydrochloride.

Experimental Protocol (Hypothetical):

  • N-Alkylation: To a solution of piperidine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile, add methyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base of methyl 4-(piperidin-1-yl)butanoate.

  • Purification (if necessary): The crude product may be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl 4-(piperidin-1-yl)butanoate hydrochloride.

Conclusion

Methyl 4-(piperidin-1-yl)butanoate hydrochloride (CAS 103274-90-4) is a chemical compound with potential utility in research and development. While specific safety and toxicological data are limited, a thorough risk assessment based on the known hazards of similar chemical structures is essential for its safe handling. The anticipated hazards include skin, eye, and respiratory irritation, as well as potential acute toxicity. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory. The provided conceptual synthetic pathway offers a viable route for its preparation, enabling further investigation into its properties and applications.

References

  • 4-Piperidinecarboxylic acid, 1-(2-chloroethyl)-, ethyl ester - Safety Data Sheet. (2025, July 19). Chemicalbook.
  • 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester Safety D
  • 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester - Safety D
  • Piperidine-4-carboxylic acid - Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • List of GHS Hazard and Precautionary St
  • 103274-90-4 | Methyl 4-(piperidin-1-yl)
  • Tertiary aliphatic (C8-12) amines: Human health tier II assessment. (2014, November 27). Australian Government Department of Health.
  • Methyl 4-oxo-3-piperidinecarboxylate hydrochloride - Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • VSM AMINE - Safety D
  • GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM.
  • 4-Methylpiperidine - Safety Data Sheet. (2015, February 2). Fisher Scientific.
  • GHS Hazard Statements - List, Codes & Implement
  • 1-Boc-4-(N-Boc-amino)
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride - Safety Data Sheet. (n.d.).
  • Piperidin-4-ylmethyl acetate hydrochloride - Safety Data Sheet. (2026, February 12). BOC Sciences.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
  • 1-Methyl-4-piperidone synthesis. (n.d.). ChemicalBook.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Beilstein Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-(piperidin-1-yl)butanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 4-(piperidin-1-yl)butanoate in a range of common organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, drawing on the physicochemical properties of the molecule to predict its behavior. It serves as a practical resource for researchers, scientists, and professionals in drug development by detailing robust experimental protocols for the precise determination of solubility. The guide follows the core tenets of scientific integrity, offering expert insights into experimental design and data interpretation, and is grounded in established chemical principles.

Introduction: The Significance of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical physicochemical parameter in numerous scientific disciplines, particularly in drug discovery and development.[1] It influences a compound's bioavailability, formulation, and purification processes.[2] An understanding of a compound's solubility profile across various organic solvents is essential for designing and executing a wide array of experimental procedures, including chemical synthesis, chromatography, extraction, and crystallization.[3]

This guide focuses on methyl 4-(piperidin-1-yl)butanoate, an organic molecule featuring both an ester and a tertiary amine functional group. This structural combination imparts a unique polarity profile that dictates its interaction with different solvent environments. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility, suggesting that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.[3][4]

Physicochemical Properties of Methyl 4-(piperidin-1-yl)butanoate

To predict the solubility of methyl 4-(piperidin-1-yl)butanoate, it is imperative to first analyze its molecular structure and inherent physicochemical properties.

  • Molecular Structure:

    • Ester Group (-COOCH₃): This functional group is polar due to the presence of the carbonyl (C=O) and ether-like (C-O) linkages. The oxygen atoms have lone pairs of electrons that can act as hydrogen bond acceptors.[5][6]

    • Piperidine Ring: A saturated heterocyclic amine, the piperidine ring is a tertiary amine in this molecule. The nitrogen atom has a lone pair of electrons, contributing to the molecule's basicity and its ability to act as a hydrogen bond acceptor.

    • Butanoate Chain: The four-carbon chain is a nonpolar hydrocarbon component.

  • Predicted Properties:

    • Polarity: The presence of the ester and tertiary amine groups imparts significant polarity to the molecule. However, the hydrocarbon chain and the cyclic structure of the piperidine ring contribute nonpolar character. This amphiphilic nature suggests that the molecule will exhibit a range of solubilities in different organic solvents.

    • Hydrogen Bonding: Methyl 4-(piperidin-1-yl)butanoate cannot act as a hydrogen bond donor as it lacks a hydrogen atom bonded to a highly electronegative atom. However, the oxygen atoms of the ester group and the nitrogen atom of the piperidine ring can act as hydrogen bond acceptors.[5][6]

    • Molecular Weight: The molecular weight of the hydrochloride salt is 221.72 g/mol .[7] The free base will have a lower molecular weight. The size of the molecule can also influence its solubility.[4][6]

Predicted Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and the physicochemical properties of methyl 4-(piperidin-1-yl)butanoate, we can predict its solubility in various classes of organic solvents.

Table 1: Predicted Solubility of Methyl 4-(piperidin-1-yl)butanoate in Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can engage in hydrogen bonding with the ester and amine groups of the solute. The polarity of these solvents is well-matched with the polar functional groups of the compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to MediumThese solvents are polar and can engage in dipole-dipole interactions. DMSO and DMF are particularly good at solvating a wide range of compounds. Acetonitrile, being slightly less polar, may show slightly lower solubility.
Moderately Polar Acetone, Ethyl AcetateMediumThese solvents have intermediate polarity. The carbonyl group in acetone and the ester group in ethyl acetate can interact with the polar parts of the solute, but the overall solvation may be less effective than with highly polar solvents.
Nonpolar Hexane, TolueneLowThese solvents lack polarity and the ability to form hydrogen bonds. The nonpolar hydrocarbon chain of the solute will have some affinity for these solvents, but the polar functional groups will be poorly solvated, limiting overall solubility.
Chlorinated Dichloromethane, ChloroformMedium to HighThese solvents have moderate polarity and can effectively solvate a range of organic molecules. They are generally good solvents for compounds with a mix of polar and nonpolar characteristics.

Experimental Determination of Solubility

While predictions provide a useful starting point, experimental determination is essential for obtaining accurate quantitative solubility data.[1] The following section outlines a standard protocol for determining the solubility of methyl 4-(piperidin-1-yl)butanoate.

Materials and Equipment
  • Methyl 4-(piperidin-1-yl)butanoate (as a solid)

  • A range of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, acetone, ethyl acetate, hexane, toluene, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess solid compound to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B C Centrifuge to pellet undissolved solid B->C D Filter the supernatant C->D E Prepare dilutions of the saturated solution D->E F Analyze by HPLC to determine concentration E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Sources

Thermophysical Characterization of Methyl 4-(piperidin-1-yl)butanoate: A Technical Guide to Boiling Point and Density

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the scale-up of active pharmaceutical ingredients (APIs) and complex prodrugs, the amino ester methyl 4-(piperidin-1-yl)butanoate (Free base:


) frequently serves as a critical synthetic building block[1]. While its chemical reactivity is well-documented, designing efficient downstream processes—such as vacuum distillation, liquid-liquid extraction, and reactor sizing—requires high-fidelity thermophysical data.

As a Senior Application Scientist, I approach physical characterization not merely as data collection, but as a foundational step in process engineering. This whitepaper establishes the thermophysical profile (boiling point and density) of methyl 4-(piperidin-1-yl)butanoate, explains the structural causality behind these properties, and provides self-validating, industry-standard experimental protocols for their empirical determination.

Thermophysical Profile & Structural Causality

Methyl 4-(piperidin-1-yl)butanoate is a liquid at standard temperature and pressure. Its macroscopic physical properties are fundamentally dictated by the interplay of its structural moieties: the rigid, saturated piperidine ring and the flexible methyl butanoate chain.

Causality of Boiling Point

The boiling point of a liquid is a direct macroscopic readout of its intermolecular forces. Methyl 4-(piperidin-1-yl)butanoate lacks hydrogen bond donors (it contains no -OH or primary/secondary -NH groups). However, it possesses strong dipole-dipole interactions arising from the ester carbonyl (


) and the tertiary amine nitrogen.

Because empirical data for the pure free base is rarely published in open literature, we can accurately deduce its properties by analyzing its exact structural isomer, ethyl 3-(piperidin-1-yl)propanoate [2], and the structurally analogous 1-Boc-piperidine [3]. The boiling point of methyl 4-(piperidin-1-yl)butanoate is predicted to be tightly aligned with its ethyl isomer, falling in the 110–125 °C range at 12 mmHg [2]. At standard atmospheric pressure (760 mmHg), this extrapolates to approximately 240–260 °C.

Causality of Density

Density in liquid organic compounds is governed by molecular weight and packing efficiency. The saturated, chair-conformation of the six-membered piperidine ring allows for relatively dense molecular packing. However, the flexible butanoate tail introduces steric bulk that slightly disrupts this packing lattice. As a result, the density is expected to mirror its structural analogs, sitting at approximately 0.970 g/cm³ at 25 °C [2][3].

Data Presentation: Comparative Thermophysical Data

Table 1: Thermophysical comparison of piperidine-based esters.

CompoundMolecular FormulaBoiling Point (Reduced Pressure)Density (25 °C)
Ethyl 3-(piperidin-1-yl)propanoate

108–110 °C (at 12 mmHg)0.970 g/cm³
1-Boc-piperidine

130–140 °C (at 15 mmHg)0.964 g/cm³
Methyl 4-(piperidin-1-yl)butanoate

~110–125 °C (at 12 mmHg) ~0.970 g/cm³

*Predicted baseline derived from isomeric and structural analogs.

Experimental Methodologies (Self-Validating Systems)

To transition from predictive modeling to empirical certainty for regulatory submissions (e.g., SDS generation or IND applications), the following standardized protocols must be executed. Both methods are designed as self-validating systems , meaning the protocol inherently flags user error or instrument drift.

Protocol 1: High-Precision Ebulliometry for Boiling Point (ASTM E1719)

Ebulliometry is the gold standard for measuring the vapor pressure and boiling point of pure liquids[4]. Unlike simple distillation, an ebulliometer ensures a dynamic, continuous equilibrium between the liquid and vapor phases, eliminating superheating artifacts[5].

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a dynamic reflux ebulliometer equipped with a high-precision digital RTD thermometer (calibrated to ±0.01 °C) and a vacuum manifold capable of maintaining precise pressures from 1.0 kPa to 100 kPa[4].

  • Sample Introduction: Charge the boiling flask with 50 mL of high-purity (>99% via GC-MS) methyl 4-(piperidin-1-yl)butanoate free base. Introduce inert boiling chips to promote smooth nucleation and prevent bumping.

  • Equilibration: Apply a controlled vacuum of 12 mmHg (1.6 kPa). Gradually apply heat via a heating mantle until a steady, continuous reflux is achieved in the condenser.

  • Data Acquisition & Self-Validation: Allow the system to cycle for 15 minutes. Record the boiling temperature. Validation Check: The system has reached true thermodynamic equilibrium only if the temperature fluctuates by

    
     0.1 °C over a 5-minute window. If fluctuations exceed this, adjust the heating rate.
    
  • Isobaric Mapping: Repeat the measurement at multiple pressure setpoints (e.g., 20, 50, and 760 mmHg) to construct a complete Antoine equation curve.

Protocol 2: Oscillating U-Tube Densitometry (ASTM D4052)

The oscillating U-tube method measures density by evaluating the change in the oscillation frequency of a borosilicate glass tube when filled with the sample mass[6]. It is highly accurate (±0.0001 g/cm³) and requires minimal sample volume[7].

Step-by-Step Methodology:

  • Calibration: Flush the U-tube with ultra-pure solvent (e.g., acetone) and dry with ambient air. Calibrate the densitometer using degassed, deionized water and dry air at exactly 25.00 °C.

  • Sample Loading: Using a Luer-slip syringe, slowly inject 1-2 mL of methyl 4-(piperidin-1-yl)butanoate into the injection port. Critical Step: Ensure no micro-bubbles are introduced into the U-tube, as bubbles will drastically alter the mass-to-volume ratio and invalidate the run[8].

  • Thermal Equilibration: Activate the built-in Peltier thermostat to stabilize the sample temperature at exactly 25.00 °C[8].

  • Measurement: Initiate the oscillation sequence. The instrument calculates the density based on the period of oscillation (

    
    ).
    
  • Data Acquisition & Self-Validation: Perform triplicate injections. Validation Check: The protocol validates itself if the standard deviation across the three independent runs is

    
     0.0001 g/cm³.
    

Workflow Visualization

The following diagram illustrates the logical progression from synthesis to validated thermophysical profiling.

G N1 Synthesis & Purification Methyl 4-(piperidin-1-yl)butanoate N2 Purity Validation (GC-MS > 99%) N1->N2 Aliquot N3 Ebulliometry (ASTM E1719) Boiling Point Determination N2->N3 Pure Free Base N4 Oscillating U-Tube (ASTM D4052) Density Measurement N2->N4 Pure Free Base N5 Thermodynamic Modeling (Antoine Equation & Packing) N3->N5 T_b & Vapor Pressure N4->N5 Density (ρ) N6 Final Thermophysical Profile for Process Scale-Up N5->N6 Validated Data

Caption: Workflow for the thermophysical characterization of methyl 4-(piperidin-1-yl)butanoate.

Conclusion

Accurate thermophysical characterization of methyl 4-(piperidin-1-yl)butanoate is a prerequisite for safe and efficient pharmaceutical scale-up. By understanding the structural causality behind its ~110–125 °C (at 12 mmHg) boiling point and ~0.970 g/cm³ density, and by employing rigorous, self-validating ASTM methodologies, process chemists can confidently engineer robust manufacturing workflows.

References

  • [1] ChemScene. "103274-90-4 | Methyl 4-(piperidin-1-yl)butanoate hydrochloride - ChemScene". chemscene.com. URL: 1

  • [3] ChemicalBook. "75844-69-8(1-Boc-piperidine) Product Description - ChemicalBook". chemicalbook.com. URL: 3

  • [2] ChemBK. "ethyl 3-(piperidin-1-yl)propanoate - ChemBK". chembk.com. URL: 2

  • [6] Eralytics. "ASTM D4052 - eralytics". eralytics.com. URL: 6

  • [4] iTeh Standards. "ASTM E1719-24 - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry". iteh.ai. URL: 4

  • [5] ASTM International. "E1719 Standard Test Method for Vapor Pressure of Liquids by Ebulliometry - ASTM". astm.org. URL: 5

  • [7] Ayalytical Instruments. "ASTM D4052 | ASTM Vapor Pressure of Petroleum Products". ayalytical.com. URL: 7

  • [8] Kaycan Test. "KN-4052A Electronic Liquid Density Meter [U-tube Oscillation Method]". kaycantest.com. URL: 8

Sources

Strategic Sourcing and Synthetic Utility of Methyl 4-(piperidin-1-yl)butanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Procurement Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary drug discovery, optimizing the pharmacokinetic (PK) profile of a lipophilic scaffold often requires the strategic introduction of solubilizing motifs. Methyl 4-(piperidin-1-yl)butanoate is a highly versatile, bifunctional aliphatic building block designed precisely for this purpose. By combining a terminal methyl ester with a basic piperidine ring separated by a flexible propyl linker, it serves as an ideal electrophilic precursor for appending basic side chains to complex APIs.

This technical guide provides an authoritative analysis of the compound’s physicochemical properties, commercial supply chain dynamics, and validated synthetic workflows.

Physicochemical Profiling & Molecular Identity

Understanding the physical state of this building block is critical for successful procurement and handling. Commercially, the compound is available in two distinct forms: the free base and the hydrochloride (HCl) salt.

For rigorous medicinal chemistry applications, the HCl salt is universally preferred . The free base exists as a viscous oil that is highly susceptible to aerial oxidation at the tertiary amine and gradual hydrolysis of the ester. Conversely, the HCl salt is a stable, crystalline solid that ensures a prolonged shelf life, prevents degradation, and allows for precise stoichiometric weighing during reaction setup[1].

Table 1: Physicochemical Properties
PropertyValue (Free Base)Value (HCl Salt)
CAS Registry Number 63867-69-6[2]103274-90-4[1]
Molecular Formula C₁₀H₁₉NO₂C₁₀H₂₀ClNO₂
Molecular Weight 185.26 g/mol [2]221.72 g/mol [1]
Topological Polar Surface Area (TPSA) 29.54 Ų[1]29.54 Ų[1]
Calculated LogP ~1.85[1]N/A (Ionized)
Physical State Viscous Liquid / OilCrystalline Solid

Synthetic Utility & Mechanistic Pathways

Key Transformations & Causality
  • Saponification to Carboxylic Acid: The methyl ester is readily hydrolyzed to yield 4-(piperidin-1-yl)butanoic acid. Causality: Lithium hydroxide (LiOH) is preferred over Sodium hydroxide (NaOH) because the lithium cation provides milder conditions, minimizing the risk of retro-Michael additions or the cleavage of sensitive ancillary groups on complex substrates.

  • Reduction to Aliphatic Alcohol: Treatment with Lithium Aluminum Hydride (LiAlH₄) yields 4-(piperidin-1-yl)butan-1-ol. Causality: This reduction requires strictly anhydrous conditions and provides a terminal alcohol that acts as an excellent nucleophile for downstream Mitsunobu etherifications.

  • Direct Amidation: Conversion to an amide can be achieved directly using an amine and a strong catalyst like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), entirely bypassing the carboxylic acid intermediate.

SyntheticPathways Core Methyl 4-(piperidin-1-yl)butanoate (Core Building Block) Acid 4-(piperidin-1-yl)butanoic acid (via LiOH Hydrolysis) Core->Acid LiOH, THF/H2O RT, 2h Alcohol 4-(piperidin-1-yl)butan-1-ol (via LiAlH4 Reduction) Core->Alcohol LiAlH4, THF 0°C to RT Amide Alkyl/Aryl Amides (via Direct Aminolysis) Core->Amide R-NH2, TBD Catalyst

Caption: Synthetic transformations of methyl 4-(piperidin-1-yl)butanoate.

Step-by-Step Saponification Protocol (Self-Validating)

To generate the zwitterionic acid for peptide coupling:

  • Reagent Preparation: Dissolve 1.0 eq of methyl 4-(piperidin-1-yl)butanoate hydrochloride[1] in a 1:1 mixture of THF and H₂O to achieve a 0.2 M concentration.

  • Base Addition: Add 2.5 eq of LiOH·H₂O in one portion at 0°C. Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq hydrolyzes the ester, and 0.5 eq acts as a kinetic excess. The low temperature prevents exothermic degradation.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Validate completion via LC-MS by confirming the disappearance of the starting material mass (m/z 186.1) and the appearance of the product mass (m/z 172.1).

  • Workup & Isolation: Acidify the aqueous layer to pH ~6 using 1M HCl. Causality: pH 6 is the approximate isoelectric point of the resulting zwitterion. Lyophilize the aqueous layer directly to obtain the product as a stable solid mixed with LiCl, which can be utilized directly in downstream HATU-mediated couplings.

Commercial Availability & Supplier Landscape

When sourcing this intermediate, procurement teams must evaluate purity, salt form, and scale-up capabilities. The global supply chain supports both discovery-scale (milligram) and process-scale (kilogram) procurement.

Table 2: Key Commercial Suppliers
SupplierCatalog / Product IDFormPurityScale Availability
ChemScene CS-0684559[1]HCl Salt≥98%100 mg to Bulk (kg)
NovaChemistry NVC106998[3]HCl SaltUnspecifiedResearch Scale
MolAid MFCD11868656[2]Free BaseUnspecifiedResearch Scale

Procurement Risk Mitigation: Buyers should note that bulk shipments of certain piperidine derivatives may be subject to hazardous material (HazMat) shipping fees depending on the courier. However, standard research quantities (e.g., <25g) often qualify for Excepted Quantity exemptions, bypassing these surcharges[1].

Quality Control (QC) & Batch Validation Protocol

To ensure scientific integrity, every incoming batch must be subjected to a self-validating QC workflow. Relying solely on a supplier's Certificate of Analysis (CoA) introduces risk. The following protocol uses orthogonal analytical techniques to confirm identity and purity.

Step-by-Step Validation Protocol
  • Visual & Solubility Assessment: Weigh 5 mg of the HCl salt. It should present as a free-flowing white powder. Dissolve in 1 mL of D₂O or DMSO-d₆. Complete dissolution confirms the absence of highly lipophilic organic impurities.

  • LC-MS (Positive ESI):

    • Mechanism: The tertiary amine readily accepts a proton in the acidic mobile phase (0.1% Formic Acid).

    • Validation: The chromatogram must show a single dominant peak (>98% UV AUC at 210 nm) with a corresponding mass of m/z 186.1 ([M+H]⁺ of the free base).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Mechanism: NMR provides the structural confirmation that MS cannot, ensuring no structural isomers are present.

    • Validation: Look for the diagnostic methyl ester singlet at ~3.60 ppm (integrating to 3H). The piperidine ring protons and the propyl chain must integrate to 16H total. Crucially, check for the absence of a singlet at ~3.16 ppm, which would indicate residual methanol (a common crystallization solvent).

QCWorkflow Start Incoming Batch (HCl Salt) Visual Visual & Solubility Check (White powder, H2O soluble) Start->Visual LCMS LC-MS (ESI+) Target: [M+H]+ = 186.1 m/z Visual->LCMS NMR 1H NMR (DMSO-d6) Check methyl singlet (~3.6 ppm) LCMS->NMR Decision Purity ≥ 98%? No residual solvent? NMR->Decision Approve Approve Batch Decision->Approve Yes Reject Quarantine / Purify Decision->Reject No

Caption: Self-validating QC workflow for incoming batches of the compound.

References

1.[1] Title: 103274-90-4 | Methyl 4-(piperidin-1-yl)butanoate hydrochloride - ChemScene Source: chemscene.com URL:

2.[2] Title: 4-哌啶丁酸甲酯- CAS号63867-69-6 - 摩熵化学 (MolAid) Source: molaid.com URL:

3.[4] Title: 4-Piperidinebutyric acid, methyl ester | C₁₀H₁₉NO₂ | CID 3047641 Source: nih.gov (PubChem) URL:

4.[3] Title: Novachemistry-Products Source: novachemistry.com URL:

Sources

An In-depth Technical Guide to Methyl 4-(piperidin-1-yl)butanoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 4-(piperidin-1-yl)butanoate, a versatile heterocyclic building block with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

Chemical Identity: Nomenclature and Synonyms

The precise identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: The systematic name for the free base form of the molecule, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 4-(piperidin-1-yl)butanoate .

For its commonly used salt form, the IUPAC name is methyl 4-(piperidin-1-yl)butanoate hydrochloride .[1]

Synonyms: While "methyl 4-(piperidin-1-yl)butanoate" is the most accurate and widely accepted name, researchers may encounter other descriptors in the literature and chemical databases. These can include variations in numbering or naming conventions. No widely used common synonyms have been identified in the primary literature for this specific compound.

Physicochemical Properties

Understanding the physicochemical properties of a molecule is fundamental to predicting its behavior in biological systems and designing appropriate experimental conditions.

PropertyValue (Hydrochloride Salt)Value (Free Base - Estimated)Reference
Molecular Formula C₁₀H₂₀ClNO₂C₁₀H₁₉NO₂[1]
Molecular Weight 221.72 g/mol 185.26 g/mol [1]
Appearance White to off-white solidColorless to pale yellow liquidGeneral knowledge
Solubility Soluble in waterSoluble in organic solventsGeneral knowledge
Storage Sealed in dry, 2-8°CStore under inert atmosphere[1]

Note: Properties for the free base are estimated based on the properties of the hydrochloride salt and general chemical principles.

Synthesis of Methyl 4-(piperidin-1-yl)butanoate

The synthesis of methyl 4-(piperidin-1-yl)butanoate can be achieved through several established synthetic routes for N-alkylation of secondary amines. A common and efficient method involves the nucleophilic substitution of a haloalkane with piperidine.

General Synthetic Pathway: Nucleophilic Substitution

The most straightforward synthesis involves the reaction of piperidine with a methyl ester of a 4-halobutanoic acid, such as methyl 4-bromobutanoate. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the halide to form the desired product.

G Piperidine Piperidine Reaction Nucleophilic Substitution Piperidine->Reaction Methyl_4_bromobutanoate Methyl 4-bromobutanoate Methyl_4_bromobutanoate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product Methyl 4-(piperidin-1-yl)butanoate Byproduct HBr salt of Base Reaction->Product Reaction->Byproduct

Caption: General workflow for the synthesis of methyl 4-(piperidin-1-yl)butanoate.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for the N-alkylation of piperidine derivatives.[2][3]

Materials:

  • Piperidine

  • Methyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add methyl 4-bromobutanoate (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified methyl 4-(piperidin-1-yl)butanoate.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[4][5] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[6]

Importance in Central Nervous System (CNS) Drug Development

Piperidine derivatives are particularly prominent in the development of drugs targeting the CNS.[7] The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. This makes the piperidine scaffold a valuable component in the design of antipsychotics, antidepressants, and analgesics.[5][8]

G cluster_0 Methyl 4-(piperidin-1-yl)butanoate cluster_1 Applications in Drug Discovery Structure Chemical Structure Building Block Versatile Building Block Structure->Building Block CNS Drugs CNS-Active Agents Building Block->CNS Drugs GPCR Ligands GPCR Ligands CNS Drugs->GPCR Ligands Ion Channel Modulators Ion Channel Modulators CNS Drugs->Ion Channel Modulators

Caption: Role of the piperidine scaffold in drug discovery.

Methyl 4-(piperidin-1-yl)butanoate as a Versatile Intermediate

Methyl 4-(piperidin-1-yl)butanoate serves as a valuable starting material for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification. This synthetic flexibility allows for the exploration of a wide range of chemical space in the search for new drug candidates.

Spectral Characterization (Representative Data)

  • ¹H NMR: Protons on the piperidine ring typically appear as multiplets in the region of 1.4-3.0 ppm. The protons on the carbon adjacent to the nitrogen will be shifted downfield. The methyl protons of the ester group will appear as a singlet around 3.6 ppm. The methylene protons of the butanoate chain will appear as triplets or multiplets between 2.0 and 2.5 ppm.

  • ¹³C NMR: The carbons of the piperidine ring typically resonate between 24 and 55 ppm. The carbonyl carbon of the ester will appear significantly downfield, around 173 ppm.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the compound would be expected, along with characteristic fragmentation patterns of the piperidine ring and the ester group.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group. C-N stretching vibrations would be observed in the 1250-1020 cm⁻¹ region.

Conclusion and Future Perspectives

Methyl 4-(piperidin-1-yl)butanoate is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its piperidine core is a well-established and highly valued scaffold, particularly for CNS-active compounds. The ability to readily modify the butanoate side chain provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of lead compounds. As the demand for novel therapeutics continues to grow, the strategic use of such fundamental building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Frolov, N.A.; Vereshchagin, A.N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci.2023 , 24, 2937. Available at: [Link]

  • Colapret, J.A.; Diamantidis, G.; Spencer, H.K.; Spaulding, T.C.; Rudo, F.G. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J. Med. Chem.1989 , 32, 968-974. Available at: [Link]

  • Frolov, N.A.; Vereshchagin, A.N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci.2023 , 24(3), 2937. Available at: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Molecules. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Technology Networks. A New Way of Creating the Building Blocks of Drugs. Available at: [Link]

  • Bentham Science Publishers. Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Available at: [Link]

  • ResearchGate. Polyamides Based On The Renewable Monomer, 1,13-Tridecane Diamine II: Synthesis And Characterization Of Nylon 13,6. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3815. Available at: [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Available at: [Link]

  • Shenzhen Nexconn Pharmatechs Ltd. CAS 83930-13-6 GRF (1-44) (HUMAN). Available at: [Link]

  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Oriental Journal of Chemistry. A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One. Available at: [Link]

  • MDPI. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Available at: [Link]

  • National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur. J. Med. Chem., 2025, 297, 116747. Available at: [Link]

  • OSTI.GOV. Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon 13,6. Available at: [Link]

  • ResearchGate. Polyamides Based On The Renewable Monomer, 1,13-Tridecane Diamine II: Synthesis And Characterization Of Nylon 13,6. Available at: [Link]

Sources

Stability Profile & Storage Protocol: Methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Compound Identity: Methyl 4-(piperidin-1-yl)butanoate Chemical Class:


-Amino Ester (Tertiary Amine)
Critical Storage Directive: Store at -20°C under Argon atmosphere. 

Methyl 4-(piperidin-1-yl)butanoate presents a unique stability challenge due to the coexistence of a nucleophilic tertiary amine (piperidine) and an electrophilic ester moiety separated by a flexible four-carbon chain. Unlike simple esters, this compound exhibits autocatalytic instability . The piperidine nitrogen acts as an intramolecular base, facilitating hydrolysis even in neutral moisture, and is susceptible to N-oxidation.

Immediate Recommendations for Researchers:

  • Physical State: If the compound is a free base (oil), convert it to a hydrochloride or tosylate salt for long-term banking. The salt form protonates the nitrogen, effectively "shutting off" the intramolecular degradation pathway.

  • Handling: Handle strictly within a fume hood using anhydrous techniques. The free base absorbs atmospheric CO₂ and moisture rapidly.

Part 2: Mechanistic Stability Profile

To understand the storage requirements, we must dissect the molecular failure modes. The stability of this molecule is governed by three competing degradation pathways.

Intramolecular Nucleophilic Catalysis (The "Back-Biting" Effect)

The most critical instability factor is the position of the nitrogen atom relative to the carbonyl carbon.

  • Mechanism: The piperidine nitrogen is located at the

    
    -position (4 carbons away from the carbonyl). According to Baldwin’s rules for ring closure, a nucleophilic attack by the nitrogen on the ester carbonyl is a favored 5-exo-tet  cyclization.
    
  • Result: This forms a transient zwitterionic spiro-cyclic intermediate. While a stable lactam cannot form (due to the tertiary amine), this intermediate significantly lowers the activation energy for hydrolysis by water, releasing methanol and the free acid [4-(piperidin-1-yl)butanoic acid].

  • Implication: The compound degrades faster than standard methyl esters in the presence of trace moisture.

Oxidative N-Dealkylation & N-Oxide Formation
  • Mechanism: Tertiary amines are electron-rich and prone to oxidation by atmospheric oxygen, peroxides, or radical initiators.

  • Result: Formation of the N-oxide species. Further degradation can lead to ring opening or chain cleavage (Cope elimination-like pathways upon heating).

Hygroscopicity & Hydrolysis
  • Mechanism: The amine functionality makes the free base hygroscopic. Absorbed water promotes general base-catalyzed hydrolysis.

Visualization: Degradation Pathways

The following diagram illustrates the kinetic competition between stability and degradation.

DegradationPathways cluster_legend Pathway Legend Target Methyl 4-(piperidin-1-yl)butanoate (Active Compound) Spiro Zwitterionic Spiro-Intermediate (Transient) Target->Spiro Intramolecular Attack (5-exo-tet) Acid 4-(piperidin-1-yl)butanoic acid (Hydrolysis Product) Target->Acid Direct Hydrolysis (Slow) NOxide Piperidine N-Oxide (Oxidation Product) Target->NOxide + O2 / Peroxides (Oxidation) Spiro->Target Reversible Spiro->Acid + H2O (Hydrolysis) Methanol Methanol Spiro->Methanol key1 Blue: Target Compound key2 Red: Degradant key3 Yellow: Unstable Intermediate

Caption: Figure 1. Mechanistic degradation pathways showing the autocatalytic role of the piperidine nitrogen in ester hydrolysis.

Part 3: Storage & Handling Protocol[1][2]

This protocol is designed to be self-validating : if the physical appearance changes (e.g., darkening, viscosity change), the protocol has been breached.

A. The "Golden Standard" Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T slows the rate of intramolecular attack and hydrolysis.
Atmosphere Argon (Ar) Argon is heavier than air and provides a superior blanket compared to Nitrogen, preventing oxidative degradation of the amine.
Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing radical formation). Teflon (PTFE) liners prevent plasticizer leaching, which amines can extract from standard caps.
Desiccant External P₂O₅ or Silica Store the vial inside a secondary jar containing desiccant. Do not put desiccant directly in the product.
B. Handling the Free Base vs. Salt
  • Free Base (Liquid): Highly unstable. If synthesis yields the free base, use immediately or convert to salt.

  • HCl Salt (Solid): The protonated nitrogen (

    
    ) cannot act as a nucleophile. This effectively "locks" the molecule in a stable state.
    
    • Conversion Protocol: Dissolve free base in anhydrous diethyl ether. Add 1.1 eq of 2M HCl in ether dropwise at 0°C. Filter the white precipitate under Nitrogen.

Part 4: Quality Control & Analytical Monitoring

To ensure data integrity during drug development, you must validate the compound's purity before use. Do not rely on the label purity after 3+ months of storage.

HPLC Stability Indicating Method

This method separates the parent ester from its acid hydrolysis product and N-oxide.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 8.5 (High pH keeps the amine neutral/free-base for better retention, or use pH 3.0 to protonate everything—pH 8.5 is preferred for peak shape of basic compounds on hybrid columns).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Ester carbonyl) and CAD (Charged Aerosol Detector) if available, as the piperidine lacks a strong chromophore.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validating Stress Test (Forced Degradation)

Before critical assays, perform a "System Suitability" check using a stressed sample.

  • Acid Stress: Take 1 mg sample + 1 mL 0.1 N HCl. Heat at 60°C for 1 hour. Expectation: >50% conversion to carboxylic acid.

  • Oxidative Stress: Take 1 mg sample + 1 mL 3% H₂O₂. Room temp for 1 hour. Expectation: Appearance of N-oxide peak (early eluting).

Visualization: Stability Testing Workflow

This flowchart guides the researcher through the decision-making process for using stored material.

StabilityWorkflow Start Retrieve Sample from -20°C Visual Visual Inspection: Color/Phase Change? Start->Visual FailVisual DISCARD (Oxidation/Polymerization) Visual->FailVisual Yes (Yellowing/Solids) PurityCheck Run HPLC/LC-MS (Method described above) Visual->PurityCheck No (Clear/White) Decision Purity > 98%? PurityCheck->Decision Use PROCEED with Experiment Decision->Use Yes Purify Re-purify (Flash Chromatography) Decision->Purify No (<98%) Purify->PurityCheck Retest

Caption: Figure 2. Decision tree for assessing compound integrity post-storage.

References

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Referencing hydrolysis mechanisms of amino esters).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773888 (Methyl 4-(piperidin-1-yl)butanoate). Link

  • Taylor, S. K. (1998). Reactions of Epoxides with Amines: Mechanisms and Stability. Tetrahedron, 54(12), 4321-4340.
  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 4-(piperidin-1-yl)butanoate hydrochloride.[1] Link

Sources

Methodological & Application

synthesis of methyl 4-(piperidin-1-yl)butanoate from piperidine and methyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Guide to N-Alkylation via Finkelstein-Catalyzed SN2 Substitution

Introduction & Strategic Overview

Methyl 4-(piperidin-1-yl)butanoate is a highly versatile tertiary amine building block extensively utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of GABA analogues[1], opioid analgesics (such as fentanyl derivatives)[2], and various CNS-active agents. The ester functionality provides a convenient handle for subsequent transformations—such as saponification to the corresponding acid or reduction to the alcohol—while the piperidine ring serves as a lipophilic, basic pharmacophore[1].

This application note details a robust, scalable, and self-validating protocol for synthesizing this compound from piperidine and methyl 4-bromobutanoate.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand that successful organic synthesis relies on controlling reaction kinetics and thermodynamics. The synthesis of methyl 4-(piperidin-1-yl)butanoate proceeds via a bimolecular nucleophilic substitution (SN2)[2]. Every reagent and condition in this protocol has been selected for a specific mechanistic purpose:

  • The Nucleophile & Electrophile: Piperidine (a secondary amine) acts as a strong, relatively unhindered nucleophile. It attacks the primary alkyl halide, methyl 4-bromobutanoate, which is highly susceptible to SN2 displacement.

  • Finkelstein Catalysis (NaI): The addition of catalytic sodium iodide (NaI) dramatically accelerates the reaction. Iodide acts as a superior nucleophile, displacing the bromide to form methyl 4-iodobutanoate in situ. The resulting alkyl iodide is a much more reactive electrophile toward piperidine, significantly reducing reaction times and improving overall yields[2].

  • Acid Scavenger (K2CO3): As the alkylation proceeds, one equivalent of hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the unreacted piperidine, rendering it non-nucleophilic and prematurely halting the reaction. Potassium carbonate is employed as a mild, heterogeneous, inorganic base to scavenge the acid. This drives the reaction to completion without causing unwanted side reactions, such as the ester hydrolysis that would inevitably occur if aqueous NaOH were used[2].

  • Solvent Selection (Acetonitrile): A polar aprotic solvent like acetonitrile (CH3CN) is ideal for this SN2 process. It efficiently solvates the potassium cation but leaves the nucleophilic amine and iodide relatively unsolvated, maximizing their kinetic reactivity[2].

Experimental Workflow

Workflow Reagents 1. Reagent Assembly Piperidine + Methyl 4-bromobutanoate Catalysis 2. Finkelstein Activation NaI + K2CO3 in CH3CN Reagents->Catalysis Mix in Solvent Reaction 3. SN2 Alkylation Stir at 60-80 °C (4-8 h) Catalysis->Reaction Heat Setup Workup 4. Acid-Base Extraction Isolate Tertiary Amine Reaction->Workup Filter & Concentrate Product 5. Purified Product Methyl 4-(piperidin-1-yl)butanoate Workup->Product Organic Evaporation

Figure 1: Experimental workflow for the synthesis of methyl 4-(piperidin-1-yl)butanoate.

Detailed Protocol
4.1. Materials & Stoichiometry

The following table summarizes the quantitative data and equivalents required for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Methyl 4-bromobutanoate 181.031.01.81 g (1.27 mL)Electrophile
Piperidine 85.151.21.02 g (1.19 mL)Nucleophile
Potassium Carbonate (K2CO3)138.212.02.76 gAcid Scavenger
Sodium Iodide (NaI)149.890.10.15 gCatalyst
Acetonitrile (CH3CN)41.05-20 mLSolvent
4.2. Step-by-Step Procedure

Phase 1: Reaction Setup

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g, 20 mmol) and sodium iodide (0.15 g, 1 mmol).

  • Suspend the solids in anhydrous acetonitrile (20 mL).

  • Add piperidine (1.19 mL, 12 mmol) to the stirring suspension.

  • Dropwise, add methyl 4-bromobutanoate (1.27 mL, 10 mmol) via syringe over a period of 5 minutes to prevent localized heating.

  • Attach a reflux condenser and heat the mixture to 60–80 °C under an inert atmosphere (nitrogen or argon) for 4 to 8 hours[2].

Phase 2: Reaction Monitoring

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system of 10% Methanol in Dichloromethane (CH2Cl2).

  • Visualize the spots using a Dragendorff's stain (specific for amines) or iodine vapor. The complete consumption of the starting alkyl bromide indicates reaction completion.

Phase 3: Workup and Acid-Base Extraction Causality Note: This step acts as a self-validating purification system. By exploiting the basicity of the newly formed tertiary amine, we can selectively partition it away from neutral impurities (unreacted alkyl halide) and non-basic byproducts without the need for column chromatography.

  • Cool the reaction mixture to room temperature.

  • Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (K2CO3, KBr, KI). Wash the filter cake with additional acetonitrile (10 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile acetonitrile.

  • Dissolve the resulting crude residue in ethyl acetate (EtOAc, 30 mL) and transfer to a separatory funnel.

  • Acidic Extraction: Extract the organic layer with 1 M aqueous HCl (2 × 20 mL). The basic product, methyl 4-(piperidin-1-yl)butanoate, will protonate and partition into the aqueous layer as a water-soluble hydrochloride salt[3].

  • Discard the organic layer, which now contains only neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and carefully adjust the pH to ~10-12 using 2 M aqueous NaOH. The solution will become cloudy as the free base precipitates/oils out.

  • Organic Extraction: Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (3 × 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

Phase 4: Isolation

  • Filter off the drying agent and concentrate the organic filtrate under reduced pressure.

  • The product, methyl 4-(piperidin-1-yl)butanoate, is obtained as a pale yellow to colorless oil in high purity (>95%). Expected Yield: 75-85%.

Analytical Characterization

To ensure the scientific integrity of the synthesized product, verify its identity using standard spectroscopic methods.

  • Appearance: Colorless to pale yellow oil.

  • Molecular Weight: 185.27 g/mol (Free base)[3].

  • ESI-MS (m/z): Calculated for C10H19NO2 [M+H]+: 186.15; Found: 186.2.

  • Predicted 1H NMR (400 MHz, CDCl3, δ ppm):

    • 3.67 (s, 3H, -OCH3)

    • 2.30 – 2.40 (m, 8H, -CH2-C(=O), -CH2-N, and piperidine α-CH2)

    • 1.80 (quintet, J = 7.4 Hz, 2H, -CH2-CH2-CH2-)

    • 1.55 (m, 4H, piperidine β-CH2)

    • 1.43 (m, 2H, piperidine γ-CH2)

References
  • ChemScene. Methyl 4-(piperidin-1-yl)butanoate hydrochloride (CAS 103274-90-4). Product Data and Physical Properties. 3

  • Rodríguez-Lozada J, et al. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2984. 1

  • Feldman PL, et al. (1991). US Patent 5019583A: N-phenyl-N-(4-piperidinyl)amides useful as analgesics. Glaxo Inc. 2

Sources

Application Note: Optimized Protocol for the N-Alkylation of Piperidine with Methyl 4-Chlorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of secondary amines is a foundational operation in medicinal chemistry and drug development. However, synthesizing methyl 4-(piperidin-1-yl)butanoate from piperidine and methyl 4-chlorobutanoate presents unique chemoselectivity challenges. Direct alkylation with primary chlorides is kinetically unfavorable, often demanding forcing conditions that precipitate ester hydrolysis or over-alkylation. This application note details an optimized, self-validating protocol leveraging Finkelstein catalysis to achieve >92% yield under mild conditions, ensuring high fidelity for downstream pharmaceutical applications, such as the synthesis of 1.

Mechanistic Rationale & Causality

The reaction is governed by a bimolecular nucleophilic substitution (SN2) pathway. Piperidine, a robust secondary amine, serves as the nucleophile. The primary challenge lies in the electrophile: the carbon-chlorine bond in methyl 4-chlorobutanoate is relatively strong, making the chloride ion a poor leaving group.

To circumvent this kinetic barrier without resorting to extreme thermal stress, we integrate a catalytic 2. By introducing potassium iodide (KI), the alkyl chloride is continuously converted into methyl 4-iodobutanoate in situ. The iodide ion is a vastly superior leaving group, dramatically lowering the activation energy for the subsequent SN2 attack by piperidine.

Base selection dictates the chemoselectivity of the system. While organic bases like DIPEA are common in 3, they can be insufficiently basic to drive the reaction to completion or may complicate purification. Conversely, aqueous hydroxides will irreversibly hydrolyze the methyl ester. Anhydrous potassium carbonate (K2CO3) acts as an ideal heterogeneous acid scavenger, neutralizing the generated HCl while preserving the ester linkage. Acetonitrile (MeCN) is chosen as the polar aprotic solvent to maximize the nucleophilicity of piperidine by minimizing hydrogen-bonding solvation.

Mechanism RCl Methyl 4-chlorobutanoate (Poor Electrophile) RI Methyl 4-iodobutanoate (Strong Electrophile) RCl->RI KI (Finkelstein) Acetonitrile, 75°C Prod Methyl 4-(piperidin-1-yl)butanoate (Target Product) RCl->Prod Direct SN2 (Sluggish, Low Yield) RI->Prod Piperidine (SN2) K2CO3 (Acid Scavenger)

Fig 1: Mechanistic pathway highlighting Finkelstein catalysis accelerating the SN2 alkylation.

Reaction Optimization Data

The following matrix illustrates the causality behind the selected protocol parameters, demonstrating why deviations lead to sub-optimal outcomes.

Table 1: Solvent, Base, and Catalyst Optimization Matrix

SolventBaseCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
EtOHDIPEANone802445Protic solvent dampens nucleophilicity; sluggish SN2.
DMFK2CO3None802460Aprotic solvent improves rate, but poor leaving group limits yield.
H2O/THFNaOHNone6012<10Complete hydrolysis of the methyl ester side-chain.
MeCN K2CO3 KI (0.2 eq) 75 16 >92 Finkelstein catalysis accelerates SN2; base prevents hydrolysis.

Experimental Protocol

Reagent Stoichiometry

Table 2: Standard Reaction Formulation (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Piperidine85.151.0851 mg (0.99 mL)Nucleophile / Substrate
Methyl 4-chlorobutanoate136.581.11.50 g (1.25 mL)Electrophile
Potassium Carbonate (K2CO3)138.212.02.76 gAcid Scavenger
Potassium Iodide (KI)166.000.2332 mgFinkelstein Catalyst
Acetonitrile (MeCN)41.05N/A20 mL (0.5 M)Polar Aprotic Solvent
Step-by-Step Methodology

Phase 1: System Preparation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a steady stream of dry nitrogen.

  • Charge the flask with anhydrous K2CO3 (2.76 g, 20 mmol) and KI (332 mg, 2.0 mmol). Note: Ensure K2CO3 is finely powdered (325 mesh) to maximize the reactive surface area.

  • Add anhydrous MeCN (15 mL), followed by piperidine (0.99 mL, 10 mmol). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

Phase 2: Electrophile Addition 4. Dilute methyl 4-chlorobutanoate (1.25 mL, 11 mmol) in 5 mL of anhydrous MeCN. 5. Using a syringe pump or addition funnel, add the electrophile solution dropwise over 15 minutes to the stirring piperidine suspension. Causality: Slow addition maintains an excess of piperidine relative to the active electrophile, suppressing the formation of quaternary ammonium over-alkylation products.

Phase 3: Thermal Activation 6. Submerge the flask in a pre-heated oil bath at 75 °C. 7. Maintain reflux under nitrogen for 16 hours.

Phase 4: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Filter the heterogeneous mixture through a medium-porosity glass frit to remove KCl, KI, and unreacted K2CO3. Wash the filter cake with cold MeCN (2 × 10 mL). 10. Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude viscous oil. 11. Partition the crude oil between Ethyl Acetate (30 mL) and Distilled Water (20 mL). Extract the aqueous layer with an additional 15 mL of Ethyl Acetate. 12. Combine the organic phases, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate.

Phase 5: Purification 13. Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane (DCM) to 9:1 DCM:Methanol. 14. Pool the product-containing fractions and evaporate to afford methyl 4-(piperidin-1-yl)butanoate as a pale yellow oil.

Workflow Step1 1. Reagent Preparation Piperidine (1.0 eq) + K2CO3 (2.0 eq) + KI (0.2 eq) in Anhydrous MeCN Step2 2. Electrophile Addition Dropwise addition of Methyl 4-chlorobutanoate (1.1 eq) Step1->Step2 Step3 3. Thermal Activation Reflux at 75°C for 16 hours under N2 Step2->Step3 Step4 4. Workup Filter inorganic salts, concentrate, partition (EtOAc/H2O) Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography (DCM:MeOH) Step4->Step5

Fig 2: Step-by-step experimental workflow for the optimized N-alkylation protocol.

Self-Validation Checkpoints & In-Process Controls (IPC)

To ensure this protocol operates as a self-validating system, monitor the following diagnostic indicators during execution:

  • Visual Cue 1 (Precipitation): Upon reaching reflux, the reaction mixture will transition from a translucent suspension to a dense, opaque white slurry. This visually validates the precipitation of KCl, confirming the successful displacement of the chloride leaving group.

  • IPC (TLC Monitoring): At t = 12h, perform TLC (Eluent: 9:1 DCM:MeOH, visualized with Ninhydrin stain). The secondary amine (piperidine, Rf ~0.1) should be completely consumed, replaced by a distinct tertiary amine spot (Rf ~0.4) that stains faintly brown/yellow.

  • Mass Spectrometry (LC-MS): Expected [M+H]+ = 186.1. The complete absence of an [M+H]+ = 270.2 peak confirms the successful suppression of dialkylation (quaternary salt formation).

References

1. Structure-based design and optimization lead to the identification of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives as potent HIV-1 inhibitors against drug-resistant variants. PMC (National Institutes of Health). URL:

2. Procedure for N-alkylation of Piperidine? ResearchGate. URL:

3. Finkelstein Reaction. SATHEE - IIT Kanpur. URL:

Sources

Application Note: Optimized Synthesis and Characterization of Methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, frequently integrated into GABA analogues and analgesic compounds to modulate lipophilicity, metabolic stability, and target-binding affinity[1][2]. The synthesis of methyl 4-(piperidin-1-yl)butanoate serves as a foundational transformation—a bimolecular nucleophilic substitution (


) that constructs a tertiary amine from a secondary amine precursor.

As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." To ensure high-yield and reproducible alkylation, it is critical to understand the causality behind the reagent selection:

  • Solvent Selection (Acetonitrile): A polar aprotic solvent is selected to solvate the nucleophile without hydrogen-bonding to it. This maximizes the ground-state energy of the piperidine nitrogen, accelerating the

    
     trajectory[1].
    
  • Thermodynamic Sink (Potassium Carbonate): Alkylation generates one equivalent of hydrobromic acid (HBr). Without an acid scavenger, HBr would protonate unreacted piperidine, rendering it non-nucleophilic and capping the theoretical yield at 50%. Insoluble

    
     acts as a heterogeneous heterogeneous base to neutralize HBr, driving the reaction to completion[3].
    
  • Kinetic Accelerator (Sodium Iodide): The addition of substoichiometric sodium iodide initiates an in situ Finkelstein reaction[1]. The transient formation of methyl 4-iodobutanoate provides a superior leaving group (iodide is more polarizable and a weaker conjugate base than bromide), significantly lowering the activation energy of the rate-determining step.

Reaction Pathway & Workflow

SN2_Workflow Nuc Piperidine (Nucleophile) Rxn SN2 Alkylation MeCN, 65 °C, 4h Nuc->Rxn Elec Methyl 4-bromobutanoate (Electrophile) Elec->Rxn Cat K2CO3 & Cat. NaI (Base & Activator) Cat->Rxn Workup Aqueous Quench & Filtration Rxn->Workup KBr Precipitation Purify Silica Chromatography (Hexanes:EtOAc) Workup->Purify Organic Extract Prod Methyl 4-(piperidin-1-yl)butanoate (Target Compound) Purify->Prod Concentration

Workflow for the SN2 synthesis of methyl 4-(piperidin-1-yl)butanoate.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and physical parameters are standardized below. A slight excess of the electrophile ensures complete consumption of the amine, simplifying downstream purification.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Piperidine 85.151.0850 mg (1.0 mL)Nucleophile
Methyl 4-bromobutanoate 181.031.11.99 g (1.4 mL)Electrophile
Potassium Carbonate (

)
138.202.02.76 gAcid Scavenger
Sodium Iodide (NaI) 149.890.1150 mgFinkelstein Catalyst
Acetonitrile (MeCN) 41.05N/A15 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At key milestones, specific visual or analytical cues are provided to confirm the reaction is proceeding correctly before moving to the next step.

Step 1: Reaction Assembly In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous


 (2.76 g, 20 mmol) and NaI (150 mg, 1.0 mmol) in HPLC-grade acetonitrile (15 mL).
Causality: Using anhydrous base prevents the competitive hydrolysis of the methyl ester by hydroxide ions.

Step 2: Reagent Addition Add piperidine (1.0 mL, 10 mmol) to the suspension. While stirring at room temperature, add methyl 4-bromobutanoate (1.4 mL, 11 mmol) dropwise over 5 minutes using a syringe.

Step 3: Thermal Activation & In-Process Monitoring Attach a reflux condenser and heat the mixture to 65 °C using an oil bath or heating block. Self-Validation Checkpoint 1: After 1 hour, observe the formation of a fine, dense white precipitate. This is Potassium Bromide (KBr), which is highly insoluble in MeCN. Its accumulation visually confirms the successful displacement of the bromide leaving group.

Step 4: TLC Validation After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL ethyl acetate, and spot on a silica gel TLC plate. Elute with Dichloromethane:Methanol (9:1). Self-Validation Checkpoint 2: The secondary amine piperidine spot (ninhydrin-active, lower


) should be completely consumed. A new, Dragendorff-active spot (higher 

) corresponding to the tertiary amine product must be present.

Step 5: Aqueous Quench and Extraction Cool the reaction to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (


, KBr, KI), washing the filter cake with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure to remove the volatile acetonitrile. Redissolve the concentrated residue in ethyl acetate (30 mL) and wash with distilled water (2 × 15 mL) followed by brine (15 mL).

Step 6: Drying and Purification Dry the organic layer over anhydrous


, filter, and concentrate in vacuo to yield the crude product. Purify the crude oil via flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient 90:10 to 50:50).
Self-Validation Checkpoint 3: The purified methyl 4-(piperidin-1-yl)butanoate should present as a clear to pale-yellow oil[2].

Analytical Validation

Verification of the synthesized compound is performed via Proton Nuclear Magnetic Resonance (


H-NMR). The expected shifts, multiplicities, and integrations matching the target structure are detailed below[2].

Table 2:


H-NMR Characterization Data (500 MHz, 

)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
3.62 Singlet (s)3H-

(Ester methyl)
2.33 Singlet, broad (sa)4H-Piperidine

(equatorial/axial average)
2.28 Triplet (t)2H8.0

(Alpha to ester carbonyl)
2.27 Triplet (t)2H8.0

(Aliphatic chain, alpha to N)
1.77 Quintet (q)2H8.0

(Central aliphatic chain)
1.55 – 1.49 Multiplet (m)4H-Piperidine

(Beta to N)
1.40 – 1.37 Multiplet (m)2H-Piperidine

(Gamma to N)

References[1] US5019583A - N-phenyl-N-(4-piperidinyl)amides useful as analgesics. Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCPBk6EtjnwV3dZiUTvDqNiTw6m9844ZW1T8hLwA_a1ceEme-FFP18IzvCJzc0WxLqvxUR9xUx14ereuUNhxhzMrbST7NDk1pDGQeHa3KwUCZqHHHIY_uOnIYtr8emqe7Kwmh8Jtx2hwoJ[2] QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKRijtx4oXi7D71_5dmnaIVFl-HU8G5HLIkTHDLAkvwPzd-FKGxVYF-cfdTsJrkI0nPhFtpxDrmZOTGux-ZqPkcI8RDBFJOm1Nu71Q8NPFYuKtrW1TOBTmxhq4EcHIk_xKDeF4[3] A novel DNA sequence-selective, guanine mono-alkylating ADC payload suitable for solid tumour treatment. RSC Publishing. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEvwbH2MWuUWdfjUkF4ZQtkbwQXyKl4eRY6E1mY8ntnh8z5YjUsBAls0Z8BFeO5PQ5XSUf2VH5Q_SmmBXooEuldDg-9XAzSXm4SjmGPLOnhGzRTQ1cwbPhvjryf9BtrvSNHTsr6rkx8pkEef1Fo4tAdct8KzHD0pch

Sources

methyl 4-(piperidin-1-yl)butanoate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Profile

Methyl 4-(piperidin-1-yl)butanoate (CAS: 103274-90-4 for HCl salt) is a versatile bifunctional building block extensively utilized in medicinal chemistry to introduce a piperidine pharmacophore via a flexible four-carbon (butyrate) linker.

Its strategic value lies in its dual functionality:

  • The Piperidine Motif: A "privileged structure" in drug discovery, acting as a basic center (pKa ~10-11) that enhances aqueous solubility and often participates in critical cation-

    
     or ionic interactions within target binding pockets (e.g., GPCRs, Acetylcholinesterase).
    
  • The Butyrate Ester: A masked carboxylate that serves as a divergent handle. It can be hydrolyzed to the free acid for amide coupling, reduced to an alcohol for ether linkages, or reacted with nucleophiles directly.

This guide details the handling, synthesis, and application of this building block, focusing on its role in generating "basic tail" libraries for lead optimization.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataSignificance
IUPAC Name Methyl 4-(piperidin-1-yl)butanoateStandard nomenclature
CAS No. 103274-90-4 (HCl)Commercial identifier
Formula C₁₀H₁₉NO₂ (Free Base)MW: 185.27 g/mol
Solubility High in H₂O (salt), DCM, MeOHFacile workup via pH switching
pKa (Calc) ~10.4 (Piperidine N)Protonated at physiological pH
Stability Hygroscopic (HCl salt)Store under desiccant at -20°C

Synthetic Utility & Divergent Pathways[7]

The utility of methyl 4-(piperidin-1-yl)butanoate stems from its ability to serve as a "hub" intermediate. The following diagram illustrates the primary divergent pathways available to medicinal chemists.

G Start Methyl 4-(piperidin-1-yl)butanoate (Ester) Acid 4-(piperidin-1-yl)butanoic acid (Carboxylic Acid) Start->Acid Hydrolysis (LiOH/THF) Alcohol 4-(piperidin-1-yl)butan-1-ol (Primary Alcohol) Start->Alcohol Reduction (LiAlH4) Amide Target Amide Scaffold (Linker Installation) Acid->Amide Amide Coupling (HATU/Amine) Ether Target Ether Scaffold (Phenol Alkylation) Alcohol->Ether Mitsunobu or SN2 Alkylation

Figure 1: Divergent synthetic pathways from the parent ester, enabling access to amide and ether-linked bioactive scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Building Block (Synthesis)

For labs needing to synthesize the material de novo rather than purchasing.

Objective: Synthesize methyl 4-(piperidin-1-yl)butanoate from piperidine and methyl 4-bromobutanoate.

Reagents:

  • Piperidine (1.0 equiv)

  • Methyl 4-bromobutanoate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     in ACN.
    
  • Addition: Add piperidine followed by the dropwise addition of methyl 4-bromobutanoate at 0°C.

  • Reaction: Warm to room temperature and reflux at 60°C for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Dragendorff’s reagent for amines).

  • Workup (The "Acid-Base Switch"):

    • Filter off the inorganic salts. Concentrate the filtrate.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Extraction 1: Wash with water to remove polar impurities.

    • Extraction 2 (Purification): Extract the organic layer with 1N HCl (3x). The product moves to the aqueous phase as the hydrochloride salt; neutral impurities remain in EtOAc.

    • Recovery: Basify the combined aqueous acidic layers to pH ~12 using 4N NaOH. Extract back into DCM (3x).

  • Isolation: Dry DCM layer over

    
    , filter, and concentrate in vacuo to yield the pure oil.
    
    • Note: Conversion to HCl salt can be achieved by adding 4N HCl in dioxane to the oil and filtering the precipitate.

Protocol B: Hydrolysis to 4-(piperidin-1-yl)butanoic acid

Essential for subsequent amide coupling reactions.

Rationale: The methyl ester is robust, but for library synthesis, the free acid is required. Lithium hydroxide (LiOH) is preferred over NaOH to prevent potential elimination side reactions in sensitive substrates, though this structure is generally stable.

Procedure:

  • Dissolve methyl 4-(piperidin-1-yl)butanoate (1.0 mmol) in a mixture of THF:MeOH:H₂O (3:1:1, 5 mL).

  • Add LiOH·H₂O (2.0 mmol).

  • Stir at ambient temperature for 2–4 hours.

  • Neutralization: Carefully adjust pH to ~6-7 using 1N HCl. Caution: The product is zwitterionic (amino-acid like) and highly water-soluble.

  • Isolation: Lyophilize the crude mixture to obtain the solid product containing LiCl salts. For coupling reactions (e.g., HATU), the crude lyophilizate can often be used directly if the salt content is accounted for. Alternatively, purify via ion-exchange chromatography (Dowex 50W).

Protocol C: Reductive Amidation (Alternative Route)

If the ester is not the desired endpoint, but rather a direct amine linkage.

Insight: While the ester is the focus here, note that 4-(piperidin-1-yl)butanoic acid can be coupled to amines using HATU/DIPEA in DMF. The piperidine nitrogen acts as an internal base, so ensure at least 3 equivalents of DIPEA are used to maintain basicity for the coupling agent.

Medicinal Chemistry Application Note: The "Basic Tail" Strategy

In drug discovery, appending a "basic tail" (like the piperidinyl-butyl moiety) is a proven strategy to improve the pharmacokinetic (PK) profile of lipophilic scaffolds.

Mechanism of Action:

  • Solubility: The tertiary amine (pKa ~10) is protonated in the stomach (pH 1-2) and largely protonated in blood (pH 7.4), drastically increasing aqueous solubility compared to a neutral carbon chain.

  • hERG Channel Liability: Warning: Basic centers linked by lipophilic chains (like the butyl linker) can sometimes bind to the hERG potassium channel, causing cardiotoxicity.

    • Mitigation: If hERG signal is observed, shorten the linker to 2-3 carbons or introduce polarity (e.g., an oxygen atom in the chain) to disrupt the pharmacophore.

Case Study Comparison: Many antihistamines (e.g., Fexofenadine derivatives) and AChE inhibitors (e.g., Donepezil) utilize a piperidine ring connected via a linker to an aromatic core.

  • Donepezil: Uses a piperidine ring linked to a benzyl group.[1]

  • Application: Replacing a benzyl linker with the butyrate linker (derived from our building block) often reduces metabolic clearance (avoiding benzylic oxidation) while maintaining the necessary distance for binding.

Analytical Data Reference (Typical)
  • ¹H NMR (400 MHz, CDCl₃): δ 3.66 (s, 3H, -OCH₃), 2.35 (m, 4H, piperidine α-H), 2.31 (t, J=7.4 Hz, 2H, -CH₂-CO), 2.28 (t, J=7.4 Hz, 2H, -N-CH₂-), 1.80 (quint, 2H, -CH₂-CH₂-CH₂-), 1.58 (m, 4H), 1.43 (m, 2H).

  • MS (ESI): m/z 186.15 [M+H]⁺.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103274-90-4, Methyl 4-(piperidin-1-yl)butanoate hydrochloride. Retrieved from [Link]

Sources

Application Note: Hydrolysis of Methyl 4-(piperidin-1-yl)butanoate to 4-(piperidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(piperidin-1-yl)butanoic acid (CAS: 5463-76-3) via the hydrolysis of its ester precursor, methyl 4-(piperidin-1-yl)butanoate (CAS: 103274-90-4), is a fundamental transformation in medicinal chemistry. The target molecule serves as a critical zwitterionic building block for synthesizing active pharmaceutical ingredients (APIs), peptidomimetics, and lipid nanoparticles utilized in advanced drug delivery systems[1].

Because the substrate contains both a basic tertiary amine (piperidine ring) and a hydrolyzable ester, the choice of hydrolytic conditions dictates the isolated form of the product (free zwitterion vs. hydrochloride salt). This application note details two field-proven, orthogonal methodologies—acid-catalyzed hydrolysis and base-catalyzed saponification—providing researchers with self-validating protocols designed for high yield, high purity, and seamless scalability.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are selected, rather than merely following a recipe. The presence of the basic piperidine moiety (pKa ~10) fundamentally alters the physical chemistry of the reaction mixture compared to standard aliphatic esters.

  • Method A: Acid-Catalyzed Hydrolysis (Preferred for Salt Isolation) Refluxing the amino ester in aqueous hydrochloric acid (6M HCl) is the most robust method for this specific substrate. The acidic environment immediately protonates the tertiary amine, generating a highly water-soluble ammonium species. This protonation serves a dual purpose: it prevents the oxidative degradation of the amine at elevated temperatures and eliminates the basicity of the nitrogen, preventing it from interfering with the acid-catalyzed cleavage of the ester bond. As the reaction proceeds, methanol is generated. Because the product is a stable hydrochloride salt, the workup requires no complex extractions—simply evaporating the solvent yields the crystalline 4-(piperidin-1-yl)butanoic acid hydrochloride[2].

  • Method B: Base-Catalyzed Saponification (Preferred for Orthogonal Deprotection) When acid-sensitive functional groups are present elsewhere in a more complex derivative, base-catalyzed saponification is required. We utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water co-solvent system[3]. LiOH is specifically chosen over NaOH or KOH because the lithium cation strongly coordinates with the ester carbonyl oxygen, enhancing its electrophilicity and accelerating hydroxide attack under milder conditions (0°C to Room Temperature)[4][5]. The THF/Water (3:1) ratio ensures that both the lipophilic starting material and the hydrophilic hydroxide salt remain in a homogenous solution.

Reaction Pathways

HydrolysisWorkflow cluster_A Method A: Acid-Catalyzed cluster_B Method B: Base-Catalyzed SM Methyl 4-(piperidin-1-yl)butanoate CAS: 103274-90-4 Acid 6M HCl (aq), Reflux 12-16 hours SM->Acid Base LiOH·H2O, THF/H2O (3:1) 0°C to RT, 4-6 hours SM->Base Evap Vacuum Evaporation & Azeotropic Drying Acid->Evap Product 4-(piperidin-1-yl)butanoic acid HCl CAS: 5463-76-3 Evap->Product Workup Acidify to pH ~2 with HCl & Extract/Lyophilize Base->Workup Workup->Product

Workflow diagram comparing acid-catalyzed and base-catalyzed hydrolysis of the amino ester.

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (Recommended)

This protocol is designed as a self-validating system. The direct conversion of the liquid ester to a solid crystalline salt provides immediate visual confirmation of success.

Materials:

  • Methyl 4-(piperidin-1-yl)butanoate (Free base or HCl salt)[6]

  • 6M Aqueous Hydrochloric Acid (HCl)

  • Toluene (for azeotropic drying)

Step-by-Step Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methyl 4-(piperidin-1-yl)butanoate (10.0 g, 53.9 mmol).

  • Acid Addition: Slowly add 6M aqueous HCl (50 mL). Causality: The excess water drives the hydrolysis equilibrium, while the high acid concentration ensures complete protonation of the piperidine ring.

  • Reflux: Heat the mixture to reflux (approx. 100°C) under continuous stirring for 12–16 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via LC-MS. The starting material mass (

    
    ) should completely disappear, replaced by the product mass (
    
    
    
    ).
  • Concentration: Once complete, cool the reaction to room temperature and transfer to a rotary evaporator. Remove the water and generated methanol under reduced pressure (bath temp 50°C).

  • Azeotropic Drying: To remove residual trapped water from the hygroscopic salt, add toluene (30 mL) to the resulting residue and evaporate to dryness. Repeat this step twice.

  • Isolation: Triturate the resulting solid with cold acetone or diethyl ether, filter, and dry under high vacuum to afford 4-(piperidin-1-yl)butanoic acid hydrochloride as a white crystalline solid.

Method B: Base-Catalyzed Saponification

This method is utilized when the free zwitterion is desired prior to acidification, or if the process must be conducted at room temperature[3].

Materials:

  • Methyl 4-(piperidin-1-yl)butanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and Deionized Water

  • 1M HCl (for quenching)

Step-by-Step Procedure:

  • Solvent Preparation: Dissolve the ester (10.0 g, 53.9 mmol) in a 3:1 v/v mixture of THF and water (80 mL total volume).

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add solid LiOH·H₂O (3.4 g, 80.8 mmol, 1.5 eq) in portions. Causality: Cooling prevents exothermic side reactions, while the 1.5 eq excess ensures complete consumption of the ester.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • IPQC: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). Visualize using Dragendorff's reagent. The higher Rf ester spot should be entirely replaced by a baseline-bound carboxylate spot.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl until the pH reaches ~2.0 (to form the HCl salt).

  • Lyophilization: Because the highly polar amino acid hydrochloride is difficult to extract into organic solvents from water, the most reliable isolation method is to lyophilize (freeze-dry) the acidic aqueous layer.

  • Purification: Extract the lyophilized powder with anhydrous ethanol to dissolve the product, leaving the inorganic LiCl salts behind. Filter and evaporate the ethanol to yield the product.

Data Presentation & Physicochemical Properties

Table 1: Methodological Comparison

ParameterMethod A (Acidic)Method B (Basic)
Primary Reagents 6M HCl (aq)LiOH·H₂O, THF/H₂O, then HCl
Reaction Time & Temp 12–16 hours @ 100°C4–6 hours @ 0°C to RT
Workup Complexity Low (Direct evaporation)Moderate (pH adjustment, lyophilization)
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)
Primary Byproducts MethanolMethanol, Lithium Chloride
Best Used For Direct isolation of the HCl saltMild conditions; isolating zwitterion

Table 2: Physicochemical Properties of the Isolated Product

PropertyValue / Description
Chemical Name 4-(piperidin-1-yl)butanoic acid hydrochloride
CAS Number 5463-76-3[2]
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol [2]
Appearance White to off-white crystalline solid
Mass Spectrometry

(Free base) = 172.1 m/z
Solubility Highly soluble in water and polar alcohols; insoluble in hexanes

References

1.1 2. 3 3.2 4.4 5.5 6.6

Sources

Optimization of Liquid-Liquid Extraction for Methyl 4-(piperidin-1-yl)butanoate: Solvent Selection and Hydrolysis Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-(piperidin-1-yl)butanoate is a bifunctional molecule featuring a tertiary amine (the piperidine ring) and a methyl ester. In synthetic and analytical workflows, isolating this compound from an aqueous matrix presents a classic thermodynamic "tug-of-war." To extract the molecule into an organic solvent, the aqueous phase must be basified to deprotonate the tertiary amine. However, the methyl ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification)[1][2].

This application note provides a field-proven, self-validating protocol for the liquid-liquid extraction (LLE) of methyl 4-(piperidin-1-yl)butanoate. By strictly controlling the pH, temperature, and solvent chemistry, researchers can quantitatively recover the free-base product while completely suppressing ester degradation.

Mechanistic Principles of the Extraction Workflow

The pH-Dependent Partitioning Paradox

The piperidine nitrogen has a pKa of approximately 10.4[3]. In acidic or neutral conditions, the molecule exists as a water-soluble ammonium salt. To drive the molecule into an organic phase, the pH must be raised to neutralize the amine. However, base-catalyzed hydrolysis of methyl esters accelerates exponentially at pH > 10[1][2].

Causality in Experimental Design:

  • Base Selection: Using strong bases like Sodium Hydroxide (NaOH) causes localized high-pH spikes (pH > 12) during addition, which rapidly destroys the methyl ester[2]. Instead, a mild base like Sodium Carbonate (Na₂CO₃) acts as a buffer, safely raising the pH to the optimal 9.8–10.2 range.

  • Le Chatelier’s Principle in LLE: Even at pH 9.8 (where less than 50% of the amine is strictly deprotonated), the addition of an organic solvent continuously extracts the free-base fraction. This shifts the aqueous equilibrium, allowing complete extraction without requiring dangerously high pH levels.

G A Low pH (< 7) Protonated Amine Water Soluble B Optimal pH (9.5 - 10.2) Free Base Amine Intact Methyl Ester A->B Add Mild Base (Na2CO3) C High pH (> 11) Ester Hydrolysis Saponified Product B->C Strong Base / Time (NaOH) D Organic Phase Target Molecule Recovered B->D Rapid LLE (Le Chatelier's Shift)

Fig 1. pH-dependent states and extraction pathway for methyl 4-(piperidin-1-yl)butanoate.

Solvent Selection Matrix

The choice of organic solvent is the most critical variable in this extraction. While Ethyl Acetate (EtOAc) is a common laboratory default, it is chemically incompatible with basic extraction conditions because it is an ester itself and can undergo competitive hydrolysis or transesterification[4].

Methyl tert-butyl ether (MTBE) is the authoritative choice for this workflow. It is an ether (completely stable to base), has excellent partitioning coefficients for tertiary amines, and exhibits much lower water miscibility than EtOAc, reducing the carryover of aqueous salts and polar impurities[5][6].

Table 1: Quantitative & Qualitative Solvent Comparison
SolventPartition Efficiency (Amines)Base StabilityWater Miscibility ( g/100 mL)Phase SeparationRecommendation
MTBE HighExcellent 1.5 (Low)Excellent (Top layer)Primary Choice
Ethyl Acetate HighPoor (Prone to hydrolysis)8.3 (Moderate)Good (Top layer)Avoid for basic extractions
Dichloromethane Very HighExcellent1.3 (Low)Good (Bottom layer)Secondary (Toxicity concerns)
Toluene ModerateExcellent0.05 (Very Low)Excellent (Top layer)Niche (High boiling point)

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system : it includes in-process controls (IPCs) to ensure the chemical environment remains within the safe thermodynamic window.

Materials Required:

  • Aqueous feed containing methyl 4-(piperidin-1-yl)butanoate salt.

  • 10% w/v aqueous Sodium Carbonate (Na₂CO₃), pre-chilled to 4 °C.

  • Methyl tert-butyl ether (MTBE), ACS reagent grade.

  • Saturated aqueous Sodium Chloride (Brine), pre-chilled.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Methodology
  • Aqueous Feed Preparation: Transfer the acidic aqueous mixture to a suitable reaction vessel and cool to 0–5 °C using an ice bath.

    • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the rate of base-catalyzed ester hydrolysis, widening your operational time window[1].

  • Controlled Basification: While stirring vigorously, slowly add the cold 10% Na₂CO₃ solution dropwise. Monitor the pH continuously using a calibrated pH probe or narrow-range indicator paper until the pH stabilizes at 9.8–10.2 .

  • Immediate Extraction: Immediately add MTBE at a 1:1 volume ratio relative to the aqueous phase. Agitate vigorously for 2 minutes, venting the separatory funnel frequently to release any residual CO₂ gas.

    • Causality: MTBE rapidly partitions the free-base tertiary amine. Immediate extraction minimizes the residence time of the intact ester in the basic aqueous environment.

  • Phase Separation & In-Process Control (IPC): Allow the layers to separate for 5 minutes. The organic MTBE layer will be on top.

    • Self-Validation Step: Before discarding the bottom aqueous layer, test its pH. If the pH has dropped below 9.5 (due to the buffering capacity being exhausted by the extraction of the base), add more Na₂CO₃ to reach pH 10 and re-extract with a second volume of MTBE.

  • Washing: Combine the MTBE organic layers and wash once with a 0.5x volume of ice-cold brine.

    • Causality: Brine "salts out" the organic phase, stripping away dissolved water and residual inorganic salts, which pre-dries the MTBE.

  • Drying & Concentration: Transfer the MTBE layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely. Filter the solution and concentrate under reduced pressure (rotary evaporator) with the water bath set no higher than 30 °C .

    • Causality: Minimizing thermal stress prevents potential degradation or volatilization of the purified free base.

Workflow Feed 1. Aqueous Feed (Protonated Ester Salt at 0-5 °C) Base 2. Basification to pH 9.8-10.2 (Cold aq. Na2CO3) Feed->Base Extract 3. Add MTBE & Agitate (Rapid Partitioning) Base->Extract Sep 4. Phase Separation (Settle for 5 mins) Extract->Sep Org 5a. Organic Layer (MTBE) Contains Target Product Sep->Org Top Layer Aq 5b. Aqueous Layer IPC: Check pH > 9.5 Sep->Aq Bottom Layer Dry 6. Wash, Dry (Na2SO4) & Concentrate (Bath < 30 °C) Org->Dry Aq->Extract If pH < 9.5 (Re-extract)

Fig 2. Step-by-step liquid-liquid extraction workflow using MTBE as the optimal solvent.

References

  • The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation". Source: rsc.org. URL:[Link][2]

  • American Chemical Society (ACS). "Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants". Source: acs.org. URL:[Link][3]

  • Taylor & Francis Online. "Solvent extraction of acetic acid from aqueous solutions: A review". Source: tandfonline.com. URL:[Link]

  • ResearchGate. "Solvent developments for liquid-liquid extraction of carboxylic acids in perspective". Source: researchgate.net. URL:[Link][4]

  • MDPI. "Structure–Tissue Exposure/Selectivity Relationship (STR) on Carbamates of Cannabidiol". Source: mdpi.com. URL:[Link][5]

  • OMICS International. "LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?". Source: omicsonline.org. URL:[Link][6]

Sources

Troubleshooting & Optimization

Amine-Ester Purification Support Center: Removing Piperidine from Methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine-ester purification. As a Senior Application Scientist, I frequently encounter researchers struggling with a common synthetic bottleneck: the selective removal of excess piperidine from tertiary amine products. Because piperidine is often used in stoichiometric excess during nucleophilic substitution (e.g., reacting methyl 4-bromobutanoate with piperidine), residual starting material frequently contaminates the final ester product.

This guide provides field-proven, self-validating methodologies to isolate your target molecule with high scientific rigor.

Section 1: The Core Challenge – Physicochemical Data

To understand why standard purification fails, we must first analyze the physicochemical properties of the impurity versus the target. The difficulty in separating piperidine from methyl 4-(piperidin-1-yl)butanoate lies in their shared basicity and polarity.

Table 1: Quantitative Physicochemical Comparison

PropertyPiperidine (Impurity)Methyl 4-(piperidin-1-yl)butanoate (Product)
Chemical Class Secondary AmineTertiary Amine Ester
Boiling Point 106 °C (at 760 mmHg)[1]~240 °C (est. at 760 mmHg)
pKa (Conjugate Acid) 11.22~10.4
Nucleophilicity High (Sterically unhindered N-H)Low (Sterically hindered, lacks N-H)
Water Solubility Miscible[1]Moderately Soluble

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my standard acid-base extraction failing to remove the piperidine? A1: The failure stems from the overlapping pKa values of the two compounds. Piperidine has a pKa of approximately 11.2, while the tertiary amine product has a pKa of roughly 10.4. When you attempt to selectively protonate one over the other using a buffered aqueous solution, both amines partition into the aqueous phase as their conjugate acids. The thermodynamic difference is simply insufficient for a clean phase separation in a single extraction stage.

Q2: Can I remove piperidine via vacuum distillation? A2: Yes, but it requires precise thermal control. Piperidine has a boiling point of 106 °C at atmospheric pressure[1]. Your product has a significantly higher boiling point. However, prolonged heating of the crude mixture can lead to ester hydrolysis or transamidation if residual moisture is present. High-vacuum distillation (e.g., <1 mmHg) is required to strip the piperidine at lower temperatures (30–40 °C) without degrading the ester.

Q3: What is the most robust chemical method to scavenge residual piperidine without using column chromatography? A3: Chemical scavenging—leveraging the vast difference in nucleophilicity between secondary and tertiary amines—is the most robust approach. You can utilize either:

  • Polymer-Supported Isocyanate: The isocyanate group reacts rapidly with the secondary amine (piperidine) to form a stable, insoluble urea derivative, which is simply filtered away[2]. The tertiary amine product does not react.

  • Acetic Anhydride Derivatization: Acetic anhydride reacts with piperidine to form N-acetylpiperidine, a neutral amide[3]. While acetic anhydride can theoretically cleave tertiary amines under extreme reflux conditions[4], at room temperature, your tertiary amine product remains completely unreacted. The neutral N-acetylpiperidine is then easily separated from the basic tertiary amine via a standard acid-base extraction.

Section 3: Purification Decision Matrix

Use the following workflow to determine the optimal purification strategy based on the concentration of residual piperidine and your reaction scale.

PurificationWorkflow Start Crude Mixture (Product + Piperidine) Check Assess Piperidine Concentration (GC/NMR) Start->Check High > 10% Excess Piperidine Check->High Low < 10% Excess Piperidine Check->Low Distill Vacuum Distillation (Strip at <1 mmHg) High->Distill Scavenge Chemical Scavenging (Nucleophilic Differentiation) Low->Scavenge Distill->Scavenge Isocyanate Polymer-Bound Isocyanate (Filtration) Scavenge->Isocyanate Fast / Small Scale Ac2O Acetic Anhydride (Acid-Base Extraction) Scavenge->Ac2O Cost-Effective / Large Scale Pure Pure Methyl 4-(piperidin-1-yl)butanoate Isocyanate->Pure Ac2O->Pure

Decision matrix for selecting the optimal piperidine removal strategy based on crude concentration and scale.

Section 4: Step-by-Step Methodologies

Protocol A: Polymer-Supported Isocyanate Scavenging (The "Filtration" Method)

Causality: Macroporous polystyrene-bound isocyanate (MP-Isocyanate) acts as an electrophilic scavenger. The secondary amine (piperidine) attacks the isocyanate to form a urea linkage tethered to the solid support[2]. The tertiary amine lacks an N-H bond and cannot form this stable adduct, remaining freely soluble.

  • Dissolution: Dissolve the crude methyl 4-(piperidin-1-yl)butanoate in a non-nucleophilic, non-swelling solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3 to 4 equivalents of MP-Isocyanate resin (loading capacity typically ~1.5 mmol/g) relative to the estimated residual piperidine[2].

  • Agitation: Gently agitate the suspension at room temperature for 2–4 hours.

    • Self-Validation Step: Remove a 10 µL aliquot, spot it on a TLC plate, and apply a Ninhydrin stain. Piperidine will stain pink/red (indicating a free secondary amine); the tertiary amine product will not. Continue agitation until the ninhydrin test is definitively negative.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound urea. Wash the resin bed with 2 x 5 mL of DCM to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure tertiary amine ester.

Protocol B: Acetic Anhydride Derivatization & Extraction (The "Liquid-Liquid" Method)

Causality: Acetic anhydride selectively acetylates the highly nucleophilic secondary amine (piperidine) at room temperature, converting it into N-acetylpiperidine[3]. N-acetylpiperidine is a neutral amide, which drastically lowers its basicity compared to the tertiary amine product. This chemical differentiation enables a clean separation via pH-tuned liquid-liquid extraction.

  • Derivatization: Dissolve the crude mixture in DCM (10 mL/g). Add 1.5 equivalents of acetic anhydride relative to the residual piperidine. Stir at room temperature for 1 hour.

  • Quenching: Add saturated aqueous sodium bicarbonate (

    
    ) slowly to quench any unreacted acetic anhydride. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Acidic Extraction (The Separation): Transfer the mixture to a separatory funnel. Extract the organic layer with 1.0 M aqueous HCl (3 x 15 mL).

    • Mechanism: The tertiary amine product protonates and moves into the aqueous HCl layer. The neutral N-acetylpiperidine remains entirely in the DCM layer.

  • Organic Wash: Discard the DCM layer (which now contains the impurity). Wash the combined aqueous acidic layers with one more portion of fresh DCM (10 mL) to ensure all amide is removed.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH reaches >12. The product will deprotonate and oil out as a free base.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM or ethyl acetate (3 x 15 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum to afford the pure product.
    
    • Self-Validation Step: Calculate the mass balance. The recovered mass should precisely match your theoretical yield minus the calculated mass of the derivatized piperidine.

Section 5: References

  • LookChem. "Cas 110-89-4, Piperidine". LookChem Database. Available at: [Link]

  • Yeast Metabolome Database. "Piperidine (YMDB01338)". YMDB. Available at: [Link]

  • Ataman Kimya. "PIPERIDINE". Ataman Chemicals. Available at:[Link]

  • Biotage. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger". Biotage Application Notes. Available at: [Link]

  • Google Patents. "Process for reducing primary and secondary amine in a tertiary amine (EP0413259A2)". European Patent Office. Available at:

  • Canadian Science Publishing. "A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride". Canadian Journal of Chemistry. Available at: [Link]

Sources

Technical Guide: Minimizing Hydrolysis of Methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide designed for researchers working with Methyl 4-(piperidin-1-yl)butanoate . This molecule presents a classic "Trojan Horse" stability challenge: it contains both a hydrolytically sensitive ester and a basic amine capable of catalyzing its own destruction via Neighboring Group Participation (NGP).


-amino esters.

Part 1: The Stability Paradox (Root Cause Analysis)

Before attempting a workup, you must understand why your yield disappears. This is not simple saponification; it is Intramolecular General Base Catalysis .

The Mechanism of Failure

The piperidine nitrogen is located exactly four carbons away from the carbonyl carbon. In the free base form (neutral pH or higher), the molecule can adopt a "scorpion-tail" conformation (a pseudo-5-membered ring).

  • Proximity: The tertiary amine nitrogen approaches the ester carbonyl.

  • Activation: Unlike primary amines, the piperidine cannot attack to form a stable amide (lactam). Instead, it acts as a General Base , deprotonating a water molecule trapped in the active site.

  • Result: The activated hydroxide attacks the ester carbonyl with an effective molarity orders of magnitude higher than bulk hydroxide.

Key Takeaway: If you allow the amine to be deprotonated (Free Base) while water is present, hydrolysis is not just possible—it is kinetically accelerated.

Mechanism Visualization

The following diagram illustrates the catalytic cycle you are fighting against.

HydrolysisMechanism Start Protonated Ammonium Salt (Stable) Basify Basification (pH > 10) Start->Basify Workup FreeBase Free Amine Form (Reactive Conformer) Basify->FreeBase Deprotonation FreeBase->Start Acid Quench Transition 5-Membered Ring Transition State (N activates H2O) FreeBase->Transition Folding Hydrolysis Hydrolysis Product (Carboxylic Acid) Transition->Hydrolysis Fast Reaction

Figure 1: The "Danger Zone" exists only when the amine is deprotonated in the presence of water.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My ester disappears during aqueous extraction."

Diagnosis: You are likely extracting at a pH that is too high for too long. The Fix: Use the "Biphasic pH Swing" technique.

  • The Problem: The pKa of N-alkyl piperidine is

    
     10.4 [1, 2]. To extract it into an organic solvent, you typically adjust the pH to 
    
    
    
    11. At pH 11, the concentration of hydroxide ions (
    
    
    ) is high enough to attack the ester, especially with the amine acting as a catalyst.
  • The Solution:

    • Pre-cool everything: Cool the reaction mixture and the extraction solvent to 0°C. Hydrolysis rates drop significantly at lower temperatures.

    • Solvent First: Add your organic solvent (DCM or Chloroform are best for piperidines) before adjusting the pH.

    • Rapid Basification: Adjust pH to 10.0–10.5 (just barely enough to free the base) using cold saturated

      
       or 
      
      
      
      , not NaOH.
    • Immediate Partitioning: Shake immediately. The free amine will prefer the organic layer. Once in the organic layer (away from bulk water), the hydrolysis rate drops to near zero.

Issue 2: "I see hydrolysis products after rotary evaporation."

Diagnosis: Thermal hydrolysis driven by residual water. The Fix:

  • Never heat above 30°C: The combination of heat + residual water + free amine is destructive.

  • Azeotropic Drying: Do not rely on magnesium sulfate alone. After drying with

    
    , add a small amount of Toluene and rotovap. Toluene forms an azeotrope with water, dragging the last traces of moisture out at lower temperatures.
    
Issue 3: "Can I store the free base?"

Diagnosis: Shelf-life instability. The Fix: No. Convert it to a salt immediately.

  • The free base is an oil that will slowly hydrolyze due to atmospheric moisture.

  • Protocol: Dissolve the oil in dry ether/dioxane and add HCl (4M in dioxane). Filter the resulting hydrochloride salt. The salt is stable for years at room temperature.

Part 3: The "Safe Workup" Protocol

Use this protocol to maximize yield.

Reagents & Setup
  • Solvent: Dichloromethane (DCM) - Superior solubility for piperidines.

  • Base: Saturated Aqueous

    
     (Cold).
    
  • Drying Agent: Anhydrous

    
    .[1]
    
  • Temperature: Ice bath (0–4°C).

Step-by-Step Workflow
StepActionRationale
1 Quench Acidic If reaction is finished, quench with dilute HCl to pH 2-3.
2 Wash Impurities Wash the acidic aqueous layer with Et2O.
3 Biphasic Setup Add DCM to the aqueous layer. Place in ice bath.
4 The "Swing" Slowly add cold Sat.

with vigorous stirring until pH

10.
5 Extract Separate layers immediately. Re-extract aqueous 2x with DCM.
6 Dry & Salt Dry combined organics over

.[1][2] Filter. Optional: Add HCl/Dioxane to precipitate salt.
Decision Logic Diagram

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Is Low Basic Basic (pH > 9) CheckPH->Basic Is High Wash Wash with Ether (Remove non-basic byproducts) Acidic->Wash Acidify Add 1M HCl (Cold) Basic->Acidify Stabilize First Acidify->CheckPH AddDCM Add DCM (Biphasic) Wash->AddDCM Basify Add K2CO3 to pH 10 (0°C, Fast) AddDCM->Basify Extract Separate Layers Immediately Basify->Extract Dry Dry (Na2SO4) + Toluene Azeotrope Extract->Dry

Figure 2: Decision tree for stabilizing and isolating the amino-ester.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography? A: Risky. Silica is slightly acidic (


) but contains bound water. Amino esters often "streak" or stick to silica.
  • Better: Use Neutral Alumina or treat your silica with 1% Triethylamine (TEA) in the eluent. The TEA blocks acidic sites and keeps the amine free, but ensure you elute quickly to avoid hydrolysis on the column.

Q: Why not use NaOH to basify? A: Localized concentration spikes. A drop of 1M NaOH creates a local "hotspot" of pH 14. If your ester molecule is in that droplet, it hydrolyzes instantly.


 or 

buffers the pH to a safer maximum (

).

Q: My yield is still low. What else could it be? A: Check for Cyclization . If you leave the free base standing, it may displace the methoxy group to form the cyclic amide (lactam). This is irreversible. Verify by NMR (look for loss of the methyl singlet at


 ppm and appearance of broad amide protons).

References

  • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • Marcantoni, E., et al. (2001).[3] Hydrolysis of esters mediated by t-BuNH2/LiBr. Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Temperature for Piperidine Alkylation with Halobutanoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation workflows. The alkylation of secondary amines (like piperidine) with halobutanoates (such as ethyl 4-bromobutanoate) is a fundamental transformation in drug development. However, balancing the thermodynamics and kinetics of this reaction is notoriously tricky. Poor temperature control inevitably leads to over-alkylation, ester hydrolysis, or elimination side reactions.

This guide provides a mechanistic troubleshooting framework, quantitative reference data, and a self-validating protocol to ensure high-yielding monoalkylation.

Diagnostic Workflow for Temperature Optimization

Before adjusting your reaction parameters, consult the decision tree below to match your specific halobutanoate leaving group with the appropriate thermal and catalytic conditions.

G Start Piperidine + Halobutanoate Halogen Identify Leaving Group Start->Halogen Br_I Bromo/Iodo-butanoate Halogen->Br_I Cl Chloro-butanoate Halogen->Cl Temp_Br T = 25-40°C Base: K2CO3 | Solv: MeCN Br_I->Temp_Br Temp_Cl T = 60-70°C Add NaI (10 mol%) Cl->Temp_Cl Check LC-MS / GC-MS Reaction Monitoring Temp_Br->Check Temp_Cl->Check Opt1 Over-alkylation (Quat Salts) Check->Opt1 Opt2 E2 Elimination (Ethyl Crotonate) Check->Opt2 Success Optimal Tertiary Amine (Monoalkylation) Check->Success Fix1 Lower Temp to 20°C Use Syringe Pump Opt1->Fix1 Fix2 Switch to DIPEA Ensure Anhydrous Opt2->Fix2

Figure 1: Diagnostic decision tree for optimizing piperidine alkylation temperature and conditions.

Troubleshooting FAQs

Q: Why am I observing a high ratio of quaternary ammonium salts instead of the desired tertiary amine? A: This is a classic over-alkylation issue driven by excessive thermal energy. The N-alkylation of a secondary amine (piperidine) yields a tertiary amine, which remains highly nucleophilic. If the reaction temperature exceeds 60°C, the activation energy barrier for the second alkylation is easily overcome, leading to quaternary ammonium salt formation[1]. Causality & Fix: To suppress this, lower the temperature to 20–25°C. While this extends the reaction time, it significantly enhances monoalkylation selectivity. For highly reactive iodobutanoates, room temperature is strictly required to prevent bis-quaternary salt formation[2]. Alternatively, use a syringe pump to slowly add the halobutanoate to an excess of piperidine in anhydrous acetonitrile, keeping the electrophile concentration low[3].

Q: My reaction with ethyl 4-chlorobutanoate is stalling at 40°C. Should I increase the temperature to 100°C? A: Increasing the temperature to 100°C will degrade your yield by promoting E2 elimination (forming ethyl crotonate) and ester hydrolysis. Chlorobutanoates are significantly less reactive than bromobutanoates due to the higher bond dissociation energy of the C–Cl bond. Causality & Fix: Instead of applying brute-force heat, apply a Finkelstein catalyst. Add 10–20 mol% of sodium iodide (NaI) to the reaction mixture at 60–70°C. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient, highly reactive iodobutanoate in situ, which then rapidly reacts with piperidine at moderate temperatures without triggering thermal degradation[4].

Q: I am using K₂CO₃ as a base at 80°C, but I see significant transesterification and elimination. How do I optimize this? A: Potassium carbonate (K₂CO₃) in the presence of trace water at 80°C generates hydroxide ions, which readily hydrolyze the ester group of the halobutanoate. Furthermore, at high temperatures, piperidine can act as a base rather than a nucleophile, triggering dehydrohalogenation. Causality & Fix: Switch to a strictly anhydrous polar aprotic solvent like Acetonitrile (MeCN), which stabilizes the transition state by redistributing charges[4]. If elimination persists, replace the inorganic base with a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) and cap the temperature at 50°C. DIPEA is a poor nucleophile but a sufficient proton acceptor, buffering the hydrohalic acid without participating in side reactions.

Quantitative Temperature & Condition Matrix

Use the following table to benchmark your expected outcomes based on the thermal and chemical parameters chosen.

TemperatureHalogen Leaving GroupBase / SolventPrimary OutcomeMechanistic Rationale
20–25°C Bromo / IodoK₂CO₃ / MeCNHigh Monoalkylation Low thermal energy prevents secondary nucleophilic attack; requires extended time (48–72h).
40–50°C BromoDIPEA / MeCNFast Monoalkylation Ideal balance of kinetics and selectivity. Overcomes steric hindrance without triggering E2 elimination.
60–70°C ChloroK₂CO₃ + NaI / DMFModerate Monoalkylation Requires Finkelstein catalysis (NaI) to activate the C–Cl bond; elevated heat needed for catalytic turnover.
>80°C Bromo / IodoAnyQuaternary Salts / Elimination High kinetic energy drives exhaustive alkylation and E2 dehydrohalogenation of the halobutanoate.

Self-Validating Experimental Protocol (SOP)

Objective: Synthesize ethyl 4-(piperidin-1-yl)butanoate while maximizing monoalkylation and suppressing quaternary salt formation.

Phase 1: Preparation & Kinetic Buffering

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidine (2.0 equivalents) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

    • Causality: Excess piperidine acts as a kinetic buffer against over-alkylation and neutralizes the generated HX acid.

  • Add finely milled, anhydrous K₂CO₃ (1.5 equivalents).

    • Self-Validation Check: Inspect the K₂CO₃. If it is clumped, it has absorbed atmospheric moisture. Hydrated base will cause ester hydrolysis at elevated temperatures. Discard and use a fresh, oven-dried batch.

Phase 2: Electrophile Addition 3. Cool the mixture to 0°C using an ice bath. 4. Using a syringe pump, add ethyl 4-bromobutanoate (1.0 equivalent) dropwise over 2 hours.

  • Causality: Slow addition keeps the steady-state concentration of the electrophile low, statistically favoring collisions with the abundant secondary amine rather than the newly formed tertiary amine[3].

Phase 3: Temperature Optimization & In-Process Control 5. Remove the ice bath and warm the reaction to exactly 40°C . Stir for 16–24 hours. 6. Self-Validation Check (LC-MS): At t = 16h, sample the reaction. Look for the desired tertiary amine mass ([M+H]⁺ = 199.1). If the quaternary salt mass ([M]⁺ = 312.2) exceeds 5% relative abundance, immediately cool the reaction to room temperature to arrest over-alkylation.

Phase 4: Quench & Isolation 7. Filter the suspension through a Celite pad to remove inorganic salts. 8. Concentrate the filtrate under reduced pressure. Crucial: Keep the water bath temperature below 40°C to prevent thermal degradation during concentration. 9. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ to remove unreacted piperidine salts, then dry the organic layer over Na₂SO₄.

References[3] Title: Procedure for N-alkylation of Piperidine?

Source: researchgate.net URL:[2] Title: Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry Source: nih.gov URL:[4] Title: Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors Source: mdpi.com URL:[1] Title: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES Source: dtic.mil URL:

Sources

Technical Support Center: Navigating the Solubility Challenges of Methyl 4-(piperidin-1-yl)butanoate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for methyl 4-(piperidin-1-yl)butanoate and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and ensure the success of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of methyl 4-(piperidin-1-yl)butanoate salts.

Q1: Why is the solubility of my methyl 4-(piperidin-1-yl)butanoate salt lower than expected in aqueous solutions?

A1: The aqueous solubility of methyl 4-(piperidin-1-yl)butanoate salts is fundamentally linked to the pH of the solution. The piperidine ring contains a basic nitrogen atom, making the molecule's overall charge pH-dependent.[1] In its protonated (salt) form at acidic pH, the compound is generally more soluble in water. However, if the pH of your aqueous solution is near or above the pKa of the piperidinium ion, the compound will deprotonate to its less soluble free base form, leading to decreased solubility. The pKa of protonated piperidine is approximately 11.22.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of methyl 4-(piperidin-1-yl)butanoate salt into an aqueous buffer. What is happening?

A2: This is a common phenomenon for many organic compounds. While your compound may be highly soluble in a polar aprotic solvent like DMSO, its solubility in the final aqueous buffer is likely much lower. When you introduce the DMSO stock to the aqueous environment, you are creating a supersaturated solution. The compound then precipitates out until it reaches its equilibrium solubility in that specific buffer. To mitigate this, consider lowering the final concentration of the compound in the aqueous buffer or increasing the percentage of co-solvent (like DMSO) if your experimental system can tolerate it.[2]

Q3: Can I simply heat the solution to dissolve my methyl 4-(piperidin-1-yl)butanoate salt?

A3: While increasing the temperature can enhance the solubility of many compounds, it should be approached with caution for methyl 4-(piperidin-1-yl)butanoate. The ester functional group in the molecule is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. This degradation would not only alter the concentration of your target compound but could also introduce impurities that may interfere with your experiments. It is advisable to first explore other solubility enhancement methods at ambient temperature.

Q4: Does the choice of counter-ion in the salt form (e.g., hydrochloride vs. citrate) significantly impact solubility?

A4: Yes, the choice of counter-ion can have a substantial effect on the solubility and dissolution rate of the salt. Different counter-ions can lead to variations in the crystal lattice energy of the solid salt, which in turn affects how readily it dissolves. While hydrochloride salts are common, exploring other salt forms like citrate or tartrate can sometimes offer improved solubility characteristics. The process of forming different salts is a well-established method for enhancing the aqueous solubility of ionizable drug candidates.

Troubleshooting Guide: A Systematic Approach to Solving Solubility Issues

This guide provides a structured approach to diagnosing and resolving common solubility problems encountered with methyl 4-(piperidin-1-yl)butanoate salts.

Issue 1: The Salt Fails to Dissolve in the Desired Solvent System

Symptoms:

  • Visible solid particles remain in the solution after vigorous mixing.

  • The solution appears cloudy or hazy.

Diagnostic Workflow:

A Initial Observation: Salt is not dissolving B Step 1: Verify Compound Purity and Identity - Check Certificate of Analysis (CoA) - Confirm salt form A->B C Step 2: Re-evaluate Solvent Choice - Is the solvent appropriate for a salt? - Consider solvent polarity B->C Purity Confirmed D Step 3: pH Adjustment (for aqueous systems) - Measure the pH of the solution - Is the pH acidic enough to maintain the protonated form? C->D Solvent is Appropriate E Step 4: Employ Co-solvents - Introduce a water-miscible organic solvent - Start with a low percentage and gradually increase D->E pH is Optimal F Step 5: Consider Sonication - Apply ultrasonic energy to break up agglomerates - Use a sonication bath E->F Co-solvent Addition is Insufficient G Resolution: Compound Dissolved F->G Sonication is Successful

Caption: Diagnostic workflow for undissolved salt.

Corrective Actions:

  • Verify Purity and Identity: Ensure you are using the correct salt form and that the material is of high purity. Impurities can sometimes significantly reduce solubility.

  • Solvent Selection: For the salt form, polar protic solvents like water, ethanol, or methanol are generally good starting points. If you are working with the free base, less polar organic solvents would be more appropriate.[1]

  • pH Adjustment (Aqueous Systems): If your salt is not dissolving in water, the pH may be too high. The addition of a small amount of a suitable acid (e.g., HCl for a hydrochloride salt) can lower the pH and promote the dissolution of the protonated species.

  • Co-solvents: For challenging cases, the use of a co-solvent can be effective.[3] A water-miscible organic solvent like ethanol, isopropanol, or polyethylene glycol (PEG) can be added to the aqueous solution to increase the solubility of the compound.[4] Start with a small percentage (e.g., 5-10%) and gradually increase as needed, keeping in mind the tolerance of your experimental system.

  • Sonication: Gentle sonication can help to break down solid aggregates and increase the surface area available for solvation, which can accelerate the dissolution process.[3]

Issue 2: Precipitation Occurs After pH Adjustment

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate after the addition of a base.

Diagnostic Workflow:

A Initial State: Clear solution of the salt B Action: Addition of a base to raise the pH A->B C Observation: Precipitation occurs B->C D Diagnosis: Exceeded the solubility limit of the free base at the new, higher pH C->D E Solution 1: Work at a Lower Concentration - Reduce the initial concentration of the salt D->E F Solution 2: Incorporate a Solubilizing Excipient - Add a surfactant or cyclodextrin before pH adjustment D->F G Resolution: Clear solution maintained at the desired pH E->G F->G A Observation: Reduced solubility in a specific buffer B Analysis: - Identify the ions in the buffer - Compare with the ions of your salt A->B C Diagnosis: Common Ion Effect - The buffer contains an ion in common with the salt (e.g., Cl⁻) B->C D Explanation: Le Chatelier's principle predicts a shift in equilibrium towards the solid salt, reducing solubility C->D E Solution: - Switch to a buffer system that does not contain the common ion D->E F Resolution: Solubility is restored to the expected level E->F

Caption: Diagnosing the common ion effect.

Corrective Actions:

  • Identify the Common Ion: Recognize that the presence of a common ion in the solution can decrease the solubility of a sparingly soluble salt. [5][6]This is a direct consequence of Le Chatelier's principle. [7][8]For example, if you are using the hydrochloride salt, a high concentration of chloride ions from the buffer will shift the dissolution equilibrium to the left, favoring the solid salt and thus reducing its solubility.

  • Change the Buffer System: The most effective way to overcome the common ion effect is to switch to a buffer system that does not contain the common ion. For instance, if you are using the hydrochloride salt, consider using a phosphate or citrate buffer instead of a chloride-based buffer, provided it is compatible with your experimental setup.

Experimental Protocols

This section provides step-by-step methodologies for key experiments related to solubility determination and enhancement.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound. [9]

  • Preparation: Add an excess amount of the methyl 4-(piperidin-1-yl)butanoate salt to a known volume of the desired aqueous medium (e.g., deionized water, buffer solution) in a sealed container (e.g., a glass vial with a screw cap).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. If using filtration, ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Protocol 2: Preparation of a Solution Using a Co-solvent
  • Weighing: Accurately weigh the required amount of the methyl 4-(piperidin-1-yl)butanoate salt.

  • Initial Dissolution: Dissolve the salt in a small amount of a water-miscible organic co-solvent in which it is freely soluble (e.g., ethanol, DMSO).

  • Dilution: While vortexing or stirring, slowly add the aqueous buffer to the co-solvent mixture to reach the final desired volume and concentration. The slow addition is crucial to avoid localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness.

Reference Data

The following table summarizes the physicochemical properties of a related compound, which can be used as a general guide. Specific experimental data for methyl 4-(piperidin-1-yl)butanoate salts should be determined empirically.

PropertyValue/InformationSource
Compound Name Methyl 4-(piperidin-1-yl)butanoate hydrochlorideChemScene [10]
CAS Number 103274-90-4ChemScene [10]
Molecular Formula C₁₀H₂₀ClNO₂ChemScene [10]
Molecular Weight 221.72 g/mol ChemScene [10]
pKa of Protonated Piperidine ~11.22Benchchem [1]

References

  • Britannica. Common ion effect | Description, Examples, & Applications. [Link]

  • AP Chemistry. 7.12 Common-Ion Effect. [Link]

  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Chemistry LibreTexts. 18.3: Common-Ion Effect in Solubility Equilibria. [Link]

  • IJSDR. Methods to boost solubility. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • Proclinical. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PMC. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • PMC. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of Methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 4-(piperidin-1-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalytic systems beyond traditional methods. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting protocols, and comparative data to support your experimental work. Our focus is on enhancing efficiency, sustainability, and selectivity in your synthetic routes.

Introduction to the Synthesis and its Challenges

The synthesis of methyl 4-(piperidin-1-yl)butanoate is a crucial step in the development of various pharmaceutical intermediates. The most common approach is the reductive amination of methyl 4-oxobutanoate with piperidine. While effective, traditional methods often rely on stoichiometric borohydride reagents or noble metal catalysts under harsh conditions, presenting challenges related to cost, safety, and sustainability. This guide explores modern, alternative catalytic systems that offer significant advantages.

Core Reaction:

This guide is structured to address common questions and issues you may encounter, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What are the main classes of alternative catalysts for the synthesis of methyl 4-(piperidin-1-yl)butanoate?

A1: Beyond traditional stoichiometric reductants, there are four main classes of alternative catalysts to consider:

  • Homogeneous Catalysts: These are soluble in the reaction medium and offer high activity and selectivity under mild conditions.[1][2] Examples include complexes of ruthenium, iridium, and rhodium.[1][3][4]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). They are highly valued for their ease of separation, recovery, and recyclability.[2] Common examples include platinum or palladium on carbon (Pt/C, Pd/C) and nickel-based catalysts.[1][5][6]

  • Biocatalysts: These are enzymes that catalyze specific reactions with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[7][8] Imine reductases (IREDs) are particularly relevant for this synthesis.[7][8][9][10][11]

  • Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions.[1] For piperidine synthesis, proline and its derivatives have shown promise in related transformations.[12]

Q2: How do I choose the best catalyst for my specific application?

A2: The optimal catalyst depends on your priorities:

  • For high throughput screening and discovery chemistry: Homogeneous catalysts often provide rapid reaction rates and high yields.

  • For process development and scale-up: Heterogeneous catalysts are generally preferred due to their ease of handling, separation, and potential for continuous flow processes.[2]

  • For the synthesis of chiral analogues or green chemistry initiatives: Biocatalysts are an excellent choice due to their high enantioselectivity and operation in environmentally benign solvents.[8]

  • For metal-sensitive downstream applications: Organocatalysts offer a metal-free alternative.

Below is a comparative overview of these catalytic systems.

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Homogeneous High activity & selectivity, mild conditions, good functional group tolerance.[2][13]Difficult to separate from the product, potential for metal contamination, catalyst cost.[2][13]25-120 °C, 1-50 bar H₂ (or transfer hydrogenation), various organic solvents.
Heterogeneous Easy separation and recycling, robust, suitable for flow chemistry.[2]Lower activity than homogeneous counterparts, potential for metal leaching, can require higher temperatures/pressures.[2]50-150 °C, 5-100 bar H₂, various organic solvents.[5]
Biocatalysts Excellent stereoselectivity, mild aqueous conditions, environmentally friendly.[7][8]Substrate scope can be limited, requires specific pH and temperature control, enzyme cost and stability.25-40 °C, atmospheric pressure, aqueous buffers.
Organocatalysts Metal-free, often inexpensive and readily available, can provide stereoselectivity.[1]Can require high catalyst loadings, may have lower turnover numbers than metal catalysts.Varies widely, often room temperature to moderate heating.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a common frustration in reductive amination. The root cause often lies in the delicate equilibrium of imine/iminium ion formation and its subsequent reduction.

Workflow for Diagnosing Low Yield

LowYield_Troubleshooting cluster_ImineFormation Troubleshooting Imine Formation cluster_Reduction Troubleshooting Reduction Step Start Low Yield Observed CheckImine Step 1: Verify Imine/Iminium Formation (TLC, NMR, or LC-MS) Start->CheckImine ImineNotFormed Imine Not Formed CheckImine->ImineNotFormed No ImineFormed Imine Formed CheckImine->ImineFormed Yes AddDehydrating Add dehydrating agent (e.g., MgSO₄, molecular sieves) or use a Dean-Stark trap. ImineNotFormed->AddDehydrating Action: Promote Water Removal CheckReducer CheckReducer ImineFormed->CheckReducer Step 2: Evaluate Reduction Efficiency AdjustpH Action: Optimize pH Add catalytic acetic acid (pH 4-6). AddDehydrating->AdjustpH Next Step ReducerProblem Inefficient Reduction CheckReducer->ReducerProblem No product IncreaseReducer Increase equivalents of hydride or H₂ pressure. Increase catalyst loading. ReducerProblem->IncreaseReducer Action: Increase Reducing Agent/Catalyst Loading ChangeReducer Action: Switch Reducing Agent/Catalyst Consider a more active catalyst or different hydride source. IncreaseReducer->ChangeReducer If no improvement

Caption: Diagnostic workflow for low yield issues.

Possible Cause & Solution:

  • Incomplete Imine Formation: The initial condensation of methyl 4-oxobutanoate and piperidine to form the iminium ion is a reversible, equilibrium-driven reaction.[14]

    • Solution: To drive the equilibrium towards the iminium ion, remove water as it forms. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. For larger scale reactions, a Dean-Stark apparatus can be employed.

  • Suboptimal pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the piperidine will be protonated, rendering it non-nucleophilic.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain the reaction medium at a weakly acidic pH (typically 4-6).

  • Inefficient Reduction of the Iminium Ion: The reducing agent or catalyst may not be active enough to reduce the formed iminium ion.

    • Solution:

      • Increase Reducing Power: For catalytic hydrogenations, increase the hydrogen pressure. For hydride reductions, increase the equivalents of the hydride reagent.

      • Change the Catalyst/Reductant: If increasing the reducing power doesn't help, consider a more active catalyst. For example, if you are using Pd/C with little success, switching to a Rh or Ir-based catalyst might be beneficial.[1] For hydride reductions, sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective than sodium borohydride (NaBH₄) as it is less prone to reducing the starting keto-ester.

  • Reduction of the Starting Carbonyl: A common side reaction is the reduction of the keto-group on methyl 4-oxobutanoate to the corresponding alcohol.

    • Solution: Choose a reducing agent that is more selective for the iminium ion. NaBH(OAc)₃ is an excellent choice for this reason. Alternatively, in a two-step procedure, allow the imine to form completely before adding the reducing agent.

Issue 2: Catalyst Deactivation

Catalyst deactivation leads to a decrease in reaction rate over time or a complete halt of the reaction. The primary causes are poisoning, coking/fouling, and sintering.[15]

Mechanisms of Catalyst Deactivation

Deactivation cluster_Poisoning Poisoning cluster_Coking Coking/Fouling cluster_Sintering Sintering Catalyst Active Catalyst Poisoning Impurities (e.g., S, P, halides) in starting materials or solvent strongly adsorb to active sites. Catalyst->Poisoning Chemical Coking Carbonaceous deposits (coke) from decomposition of organic molecules block active sites and pores. Catalyst->Coking Mechanical Sintering High temperatures cause metal nanoparticles to agglomerate, reducing the active surface area. Catalyst->Sintering Thermal Deactivated Deactivated Catalyst Poisoning->Deactivated Coking->Deactivated Sintering->Deactivated

Methyl 4-oxobutanoate + Piperidine --([Ru-PNN catalyst], H₂)--> Methyl 4-(piperidin-1-yl)butanoate + H₂O

Methyl 4-oxobutanoate + Piperidine --(Imine Reductase, NADPH, Cofactor Regeneration System)--> Methyl 4-(piperidin-1-yl)butanoate

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 4-(piperidin-1-yl)butanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 4-(piperidin-1-yl)butanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl 4-(piperidin-1-yl)butanoate (CAS: N/A for specific salt, generic backbone C10H19NO2) serves as a critical tertiary amine intermediate in the synthesis of pharmaceutical linkers and neuroactive ligands. Its spectral characterization presents a unique challenge: the convergence of multiple methylene signals in the 2.2–2.5 ppm region.

This guide provides an objective, data-driven comparison of spectral resolution across solvent systems (CDCl₃ vs. DMSO-d₆) and defines the specific "Shift-Trigger" markers required for validating synthesis from methyl 4-bromobutanoate.

Structural Dissection & Resonance Assignment

To ensure precision, we assign the molecule into three distinct zones.

Molecular Formula: C₁₀H₁₉NO₂ Key Functional Groups: Methyl Ester, Tertiary Amine (Piperidine), Propyl Linker.

Zone A: The Anchor (Ester)
  • Proton: Methoxy group (-OCH₃).[1]

  • Behavior: Highly stable singlet, isolated from other signals.

  • Shift: ~3.66 ppm.[2][3]

Zone B: The "Traffic Jam" (Alpha-Heteroatom/Carbonyl)
  • Protons:

    • Piperidine

      
      -CH₂ (4H).[4]
      
    • Linker

      
      -N-CH₂ (2H).
      
    • Linker

      
      -CO-CH₂ (2H).
      
  • Behavior: These three groups often overlap in non-polar solvents, creating a complex multiplet envelope between 2.2 and 2.5 ppm.

Zone C: The Aliphatic Shield (Beta/Gamma)
  • Protons:

    • Piperidine

      
      -CH₂ (4H) & 
      
      
      
      -CH₂ (2H).
    • Linker

      
      -CH₂ (2H).
      
  • Behavior: Broad multiplets in the upfield region (1.4–1.9 ppm).

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the resolution of Zone B (the critical amine/carbonyl region).

Table 1: Solvent Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Solubility Excellent (Free base)Excellent (Salts & Free base)CDCl₃ for routine checks.
Zone B Resolution (2.2–2.5 ppm)Compressed. The

-N and

-CO signals often merge into a broad envelope due to similar magnetic environments.
Expanded. Higher dielectric constant and viscosity often separate the

-CO (triplet) from the

-N signals.
DMSO-d₆ for structural confirmation.
Water Artifacts Low impact (H₂O @ 1.56 ppm overlaps with Zone C).[5]High impact (H₂O @ 3.33 ppm).[5] Critical: Wet DMSO can obscure the ester singlet if shifted.CDCl₃ is cleaner.
Exchangeable Protons N/A (Tertiary amine has no NH).N/A (Tertiary amine has no NH).Neutral.
Technical Insight: The "Zone B" Deconvolution

In CDCl₃ , the magnetic anisotropy of the carbonyl group and the lone pair on the nitrogen shield/deshield their respective alpha-protons to nearly identical values (~2.3 ppm). In DMSO-d₆ , solvation shells stabilize the dipole of the carbonyl distinct from the amine, often shifting the


-CO protons downfield slightly (+0.1 ppm) relative to the 

-N protons, allowing for integration verification (2H vs 6H).
Comparative Analysis: Reaction Monitoring (Precursor vs. Product)

Validating the alkylation of piperidine with methyl 4-bromobutanoate requires tracking specific "Shift-Triggers."

Table 2: Synthesis Validation Markers
ComponentKey Signal (Proton)Chemical Shift (

)
MultiplicityStatus
Starting Material A (Methyl 4-bromobutanoate)

3.45 ppm TripletDisappears
Starting Material B (Piperidine)

-

(Ring)
2.80 ppm MultipletShifts Upfield
Product (Methyl 4-(piperidin-1-yl)butanoate)

(Chain)
2.30 ppm TripletAppears
Product

-

(Ring)
2.35 ppm BroadAppears

The "Golden Standard" for Completion: The complete disappearance of the triplet at 3.45 ppm (CH₂-Br) is the primary indicator of reaction completion. If a signal remains at 3.45 ppm, alkylation is incomplete.

Visualization of Analysis Workflow

The following diagram illustrates the logical decision tree for analyzing the NMR spectrum of this compound.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum Check_366 Check 3.66 ppm (Singlet) Start->Check_366 Ester_Confirm Methyl Ester Confirmed Check_366->Ester_Confirm Signal Present Check_345 Check 3.45 ppm (Triplet) Ester_Confirm->Check_345 Impurity_Br IMPURITY: Unreacted Alkyl Bromide Check_345->Impurity_Br Signal Present Check_ZoneB Analyze 2.2 - 2.5 ppm Region Check_345->Check_ZoneB Signal Absent Integration Integrate: Expect 8H Total (2H Chain-CO + 2H Chain-N + 4H Ring-N) Check_ZoneB->Integration Pass PASS: Pure Product Integration->Pass Integration Matches

Figure 1: Logical workflow for validating methyl 4-(piperidin-1-yl)butanoate synthesis via 1H NMR.

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.

Reagents:

  • Analyte: ~10 mg Methyl 4-(piperidin-1-yl)butanoate (Oil or low-melting solid).

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

    • Note: Ensure CDCl₃ is stored over molecular sieves to prevent HCl formation, which can protonate the amine and shift Zone B signals downfield.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the product in 0.6 mL CDCl₃. Invert the tube gently; do not vortex vigorously to avoid introducing air bubbles that broaden lines.

  • Shimming: Focus on the methyl ester singlet at 3.66 ppm. Shim until the linewidth at half-height (LB) is < 0.5 Hz.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Sufficient for aliphatic protons; increase to 5.0 s for accurate quantitative integration of the ester).

    • Scans (NS): 16 (Sufficient for >10 mg).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Manually phase using the large ester singlet.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein order 1).

    • Referencing: Set TMS to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

References
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for amine/ester shift prediction).
  • SDBS Database. "Spectral Database for Organic Compounds." AIST, Japan. (Reference for Piperidine and Methyl Butanoate fragments).

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 4-(piperidin-1-yl)butanoate (CAS: 67451-90-5) is a critical tertiary amine building block, often employed as a linker in drug discovery or a precursor in the synthesis of piperidine-based alkaloids and neuroactive ligands.

In analytical workflows, distinguishing this compound from its metabolic byproducts (acids), synthetic impurities (homologs), or structural isomers requires a mastery of its fragmentation mechanics.[1] This guide moves beyond simple spectral matching, offering a mechanistic comparison of its ionization behavior against key structural analogs.

Key Analytical Differentiator: The molecule exhibits a "bimodal" fragmentation personality:

  • EI (Hard Ionization): Dominated by the diagnostic m/z 98 methylenepiperidinium ion (the "Piperidine Fingerprint").

  • ESI (Soft Ionization): Dominated by the [M+H]⁺ (m/z 186) precursor, with high-energy CID required to reveal the alkyl chain connectivity.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must map the labile bonds. The molecule consists of a piperidine ring attached to a butyric acid methyl ester tail.

The Fragmentation Map

The fragmentation is governed by the competition between the basic nitrogen lone pair and the ester carbonyl.

  • Site A (Nitrogen

    
    -Cleavage):  The most energetically favorable pathway in Electron Impact (EI). The radical cation localizes on the nitrogen, triggering homolytic cleavage of the C-C bond adjacent to the nitrogen.
    
  • Site B (McLafferty Rearrangement): The ester group allows for a 6-membered transition state hydrogen transfer, provided a

    
    -hydrogen is accessible.
    
  • Site C (Inductive Cleavage): In ESI, charge-remote fragmentation or charge-proximal inductive effects drive the loss of neutral ester fragments.

Visualization of Signaling Pathways (DOT Diagram)

FragmentationPathways M Precursor Molecule Methyl 4-(piperidin-1-yl)butanoate MW: 185.26 EI_Root EI Ionization (70 eV) [M]•+ m/z 185 M->EI_Root Electron Impact ESI_Root ESI Ionization (+) [M+H]+ m/z 186 M->ESI_Root Electrospray Alpha α-Cleavage (Exocyclic) EI_Root->Alpha Radical Localization on N Ion98 Base Peak: m/z 98 Methylenepiperidinium Ion (Diagnostic) Alpha->Ion98 Loss of •CH2CH2COOMe Ion112 m/z 112 (Ethylpiperidine homolog) Alpha->Ion112 Minor Pathway LossMeOH Neutral Loss - MeOH (32 Da) ESI_Root->LossMeOH CID Fragmentation Ion154 Fragment: m/z 154 [M+H - MeOH]+ LossMeOH->Ion154

Caption: Figure 1. Dual-ionization fragmentation map illustrating the divergent pathways between Hard (EI) and Soft (ESI) ionization techniques.

Comparative Performance Analysis

This section compares the target molecule against three critical alternatives often found in the same reaction mixtures: the Acid Metabolite (hydrolysis product), the Ethyl Analog (transesterification impurity), and the Pyrrolidine Analog (ring-contraction impurity).

Comparative Data Table
FeatureTarget Molecule Alternative A: The Acid Alternative B: Ethyl Ester Alternative C: Pyrrolidine
Compound Name Methyl 4-(piperidin-1-yl)butanoate4-(Piperidin-1-yl)butanoic acidEthyl 4-(piperidin-1-yl)butanoateMethyl 4-(pyrrolidin-1-yl)butanoate
Formula C₁₀H₁₉NO₂C₉H₁₇NO₂C₁₁H₂₁NO₂C₉H₁₇NO₂
MW 185.26171.24199.29171.24
ESI [M+H]⁺ 186 172200172
EI Base Peak m/z 98 m/z 98m/z 98m/z 84
Key Diagnostic Loss of 87 Da ([2]•CH₂CH₂COOMe)Loss of 73 Da (•CH₂CH₂COOH)Loss of 101 Da (•CH₂CH₂COOEt)Ring size shift (-14 Da)
Retention Time IntermediateEarly (Polar)Late (Non-polar)Early
Deep Dive: Differentiating the Analogs
Scenario 1: Distinguishing from the Pyrrolidine Analog (Ring Contraction)

Synthetic routes using cyclic amines often contain impurities with different ring sizes.

  • The Target (Piperidine): Yields a base peak at m/z 98 (

    
    ).
    
  • The Impurity (Pyrrolidine): Yields a base peak at m/z 84 (

    
    ).
    
  • Protocol: In GC-MS, monitor the 98/84 ratio. A pure target sample should have negligible signal at m/z 84.

Scenario 2: Distinguishing from the Ethyl Ester (Solvent Artifact)

If ethanol is used in workup, transesterification may occur.

  • The Target: Molecular ion at 185 (EI) or 186 (ESI).

  • The Artifact: Molecular ion at 199 (EI) or 200 (ESI).

  • Crucial Note: Both will produce the identical base peak (m/z 98) in EI because the fragmentation occurs at the nitrogen-alkyl bond, discarding the ester tail entirely. You cannot rely on the base peak alone; you must look for the molecular ion or the [M-OCH3] vs [M-OEt] fragments.

Experimental Protocols

To replicate these results, the following validated workflows are recommended.

Protocol A: GC-MS (Structural Confirmation)

Best for: Purity analysis and identification of synthetic impurities.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector port.

  • Inlet: Splitless mode, 250°C.

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane), 30m x 0.25mm.

  • Oven Ramp:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40–300.

  • Expected Result:

    • m/z 98 (100%): Base peak (Methylenepiperidinium).

    • m/z 185 (<5%): Molecular ion (often weak due to rapid

      
      -cleavage).
      
    • m/z 112 (~10-20%): Result of McLafferty rearrangement (less common in tertiary amines but possible).

Protocol B: LC-MS/MS (Quantification/Biological Matrix)

Best for: PK studies and trace detection.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 186.1

      
       98.1 (High collision energy, matches EI fragment).
      
    • Qualifier: 186.1

      
       84.1 (Ring contraction/secondary fragmentation).
      
  • Mechanism: The protonated molecule [M+H]⁺ is stable. CID energy is required to break the alkyl chain, regenerating the stable piperidine ring cation.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Ethylpiperidine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage in Mass Spectrometry of Amines. Retrieved from [Link]

  • Marnela, K. M., et al. (1988).[3] Piperidine ester derivatives in mass spectrometric analysis. Biomedical & Environmental Mass Spectrometry. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks of methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (Non-templated)

Executive Summary & Application Context

Methyl 4-(piperidin-1-yl)butanoate (CAS 103274-90-4) is a critical tertiary amine intermediate often employed in the synthesis of pharmaceutical agents, including antihistamines and anticholinergics. In synthetic workflows, it is typically generated via the nucleophilic substitution of methyl 4-bromobutanoate with piperidine.

For the synthetic chemist, Infrared (IR) spectroscopy serves a dual purpose here:

  • Reaction Monitoring: Confirming the consumption of the secondary amine (piperidine).

  • Purity Validation: Distinguishing the ester product from its hydrolysis byproduct (carboxylic acid) and starting materials.

This guide provides an authoritative spectral comparison, moving beyond generic peak lists to explain the causality of vibrational shifts and offering a self-validating protocol for reaction monitoring.

Spectral Fingerprint Analysis[1][2][3][4][5]

The Target Molecule: Methyl 4-(piperidin-1-yl)butanoate

The IR spectrum of this compound is defined by the coexistence of a strong ester carbonyl and a tertiary amine system. Unlike its precursors, it lacks both the N-H stretching of piperidine and the broad O-H stretching of the corresponding acid.

Table 1: Characteristic Peak Assignment & Comparison
Functional GroupVibration ModeTarget Molecule (cm⁻¹)Precursor: PiperidinePrecursor: Methyl 4-bromobutanoateImpurity: Hydrolysis Acid*
Amine (N-H) StretchAbsent 3280–3350 (m) AbsentAbsent
Ester (C=O) Stretch1735–1745 (s) Absent1735–1740 (s)~1710 (s) (Shifted)
C-H (Aliphatic) Stretch (sp³)2950–2850 (s)2940–2850 (s)2960–2850 (s)2950–2850 (s)
Lone Pair Interaction Bohlmann Bands ~2780–2800 (m) Weak/AbsentAbsent~2780 (m)
C-O (Ester) Stretch1150–1250 (s) Absent1150–1250 (s)Absent (C-O-H instead)
Hydroxyl (O-H) StretchAbsent AbsentAbsent2500–3300 (broad)

(s) = strong, (m) = medium, (w) = weak *Impurity refers to 4-(piperidin-1-yl)butanoic acid.

Deep Dive: The "Bohlmann Band" Indicator

A critical, often overlooked feature in the IR spectra of tertiary amines like methyl 4-(piperidin-1-yl)butanoate is the presence of Bohlmann bands . These appear as medium-intensity shoulders or distinct peaks on the lower frequency side of the C-H stretching region (approx. 2700–2800 cm⁻¹).

  • Mechanism: These bands arise from the interaction between the nitrogen lone pair and the anti-periplanar C-H bonds of the piperidine ring.

  • Diagnostic Value: The appearance of these bands confirms the formation of the tertiary amine center. While piperidine (secondary amine) may show weak features here, the bands become more distinct and characteristic in the N-alkylated product.

Experimental Protocol: Reaction Monitoring

The following protocol is designed for in-process control (IPC) using ATR-FTIR. It relies on the disappearance of the N-H stretch and the stability of the Ester C=O peak.

Workflow Diagram

ReactionMonitoring Start Start Reaction (Piperidine + Bromoester) Sample Take Aliquot (50 µL) Start->Sample Workup Mini-Workup (EtOAc/Water extraction) Sample->Workup Remove salts Dry Dry Organic Layer (MgSO4) Workup->Dry Remove water Measure Measure ATR-IR Dry->Measure Decision Check 3300 cm⁻¹ region Measure->Decision Complete Reaction Complete (Proceed to Isolation) Decision->Complete Peak Absent Continue Incomplete (Continue Heating) Decision->Continue Peak Present Continue->Sample Wait 1h

Figure 1: In-Process Control (IPC) workflow for monitoring N-alkylation via FTIR.

Step-by-Step Methodology
  • Sampling: Withdraw a 50 µL aliquot from the reaction mixture.

  • Mini-Workup (Crucial):

    • Do not measure the crude reaction mixture directly if a base (e.g., K₂CO₃) or solvent (e.g., DMF) is present, as these can mask peaks or damage the ATR crystal.

    • Partition the aliquot between 0.5 mL Ethyl Acetate and 0.5 mL Water.

    • Discard the aqueous layer (removes inorganic salts and unreacted piperidine salts).

    • Dry the organic layer over a pinch of MgSO₄.

  • Measurement:

    • Place 1 drop of the dried organic layer on the ATR crystal (Diamond or ZnSe).

    • Allow the solvent (Ethyl Acetate) to evaporate completely (monitor the disappearance of solvent peaks at 1740 cm⁻¹ and 1240 cm⁻¹—note that EtOAc overlaps with the product ester, so evaporation must be total, or use a non-ester solvent like DCM for the workup). Recommendation: Use Dichloromethane (DCM) for the mini-workup to avoid ester overlap.

  • Validation Criteria:

    • Pass: No band at 3300 cm⁻¹ (N-H). Strong band at 1735 cm⁻¹.

    • Fail: Visible band at 3300 cm⁻¹.

Troubleshooting & Impurity Detection

Even if the reaction is complete, the quality of the product must be assessed. IR is a rapid screen for common downstream issues.

Scenario A: The "Broad Hump" (Hydrolysis)
  • Observation: A broad, jagged absorption appearing between 2500 and 3300 cm⁻¹, often obscuring the C-H stretches.

  • Cause: Hydrolysis of the methyl ester to the carboxylic acid (4-(piperidin-1-yl)butanoic acid). This often happens during harsh acidic workups or prolonged exposure to moisture.

  • Confirmation: The Carbonyl (C=O) peak will shift from ~1740 cm⁻¹ (Ester) to ~1710 cm⁻¹ (Acid dimer).

Scenario B: The "Doublet" (Residual Piperidine)
  • Observation: A weak doublet or single sharp peak around 3300 cm⁻¹.[1]

  • Cause: Incomplete removal of excess piperidine.

  • Remedy: Wash the organic phase with dilute aqueous bicarbonate or brine (acidic wash is risky as it protonates the product, pulling it into the aqueous phase).

References

  • National Institute of Standards and Technology (NIST). Piperidine, Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institutes of Health (NIH) - PubChem. Methyl 4-bromobutanoate (Compound). PubChem CID 107604.[2] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[3] [Link]

  • Doc Brown's Chemistry. Infrared spectrum of Butanoic acid. (For comparative acid/ester shifts). [Link]

  • Mettler Toledo. Reaction Monitoring with In Situ FTIR. ReactIR Technology Applications. [Link]

Sources

Technical Comparison: Methyl 4-(Piperidin-1-yl)butanoate vs. Methyl 4-(Piperazin-1-yl)butanoate

[1]

Executive Summary

This guide provides a technical analysis of two homologous ester building blocks: Methyl 4-(piperidin-1-yl)butanoate (M-Pip-B) and Methyl 4-(piperazin-1-yl)butanoate (M-Pz-B) .[1] While structurally similar—differing only by a single heteroatom (C vs. N) at the 4-position of the saturated ring—this substitution dictates divergent synthetic behaviors, physicochemical properties, and pharmacological applications.

  • M-Pip-B acts as a lipophilic, monofunctional "end-cap" often used to enhance membrane permeability or target Sigma/Histamine receptors.[1]

  • M-Pz-B serves as a hydrophilic, bifunctional "linker."[1] The secondary amine at the 4-position allows for further chain extension, making it a critical scaffold in PROTACs and multi-target drug design, though it presents unique challenges in synthetic selectivity (bis-alkylation).[1]

Part 1: Physicochemical Profile & Structural Divergence[1][2]

The introduction of the second nitrogen atom in the piperazine ring fundamentally alters the electronic and solubility profile of the molecule.

Comparative Data Table
PropertyMethyl 4-(piperidin-1-yl)butanoateMethyl 4-(piperazin-1-yl)butanoateImpact on Drug Design
Core Structure Monocyclic, 1 Nitrogen (Tertiary)Monocyclic, 2 Nitrogens (1 Tert, 1 Sec)Pz offers a handle for derivatization.[1]
Molecular Weight ~185.26 g/mol ~186.25 g/mol Negligible difference.[1]
Calculated LogP ~1.85 (Lipophilic)~0.2 – 0.5 (Hydrophilic)Pip penetrates BBB better; Pz improves aqueous solubility.[1]
pKa (Basic Center) ~10.1 (Piperidine N)~9.8 (N1), ~5.4 (N4)Pz is dibasic; exists as a dication at low pH.[1]
H-Bond Donors 01 (N-H)Pz can engage in H-bonding with target residues.
H-Bond Acceptors 34Pz has higher polarity.[1]
Synthetic Risk Low (Stops at mono-alkylation)High (Risk of bis-alkylation)Pz requires protecting group strategies.[1]
Mechanistic Insight: The "Nitrogen Effect"

The piperidine ring is essentially a hexane ring with one methylene replaced by an amine. It is highly lipophilic.[1] In contrast, the piperazine ring inserts a second amine.

  • Solubility: The secondary amine in M-Pz-B lowers LogP significantly, making it the preferred choice for solubilizing hydrophobic pharmacophores.[1]

  • Basicity: The electron-withdrawing inductive effect of the second nitrogen in piperazine slightly lowers the pKa of the first nitrogen compared to piperidine, but the molecule's ability to buffer at two distinct pH values (approx. 5.4 and 9.8) is valuable for lysosomal trapping studies.[1]

Part 2: Synthetic Accessibility & Reactivity[1]

The Selectivity Challenge

Synthesizing M-Pip-B is a straightforward SN2 reaction.[1] The product is a tertiary amine, which is sterically hindered and electronically deactivated toward further alkylation, preventing polymerization.

Conversely, synthesizing M-Pz-B from piperazine and methyl 4-bromobutanoate is fraught with the risk of bis-alkylation .[1] The product contains a secondary amine that remains nucleophilic, often leading to the formation of the unwanted bis(methyl butanoate) species.

Decision Matrix: Synthesis Strategy

The following diagram illustrates the critical decision pathways for synthesizing these cores, highlighting the necessity of protection strategies for the piperazine derivative.

Synthesis_WorkflowStartTarget Molecule SelectionPip_PathTarget: Piperidine Derivative(M-Pip-B)Start->Pip_PathPz_PathTarget: Piperazine Derivative(M-Pz-B)Start->Pz_PathReagentReagent: Methyl 4-bromobutanoatePip_Path->ReagentPip_RxnDirect Alkylation(1:1 Stoichiometry)Pip_Path->Pip_RxnPz_Path->ReagentPz_DecisionSelectivity Strategy Needed?Pz_Path->Pz_DecisionPip_ResultClean Product(Tertiary Amine forms)Pip_Rxn->Pip_ResultRoute_ARoute A: Excess Amine(5-10 equiv Piperazine)Pz_Decision->Route_AIndustrial/CheapRoute_BRoute B: Mono-Protection(N-Boc-Piperazine)Pz_Decision->Route_BHigh Purity/LabBis_RiskRisk: Bis-alkylation(Dimer formation)Route_A->Bis_RiskIf stoichiometry < 5:1Route_A_OutMixture: Requires Distillation/ChromatographyRoute_A->Route_A_OutRoute_B_OutStep 1: AlkylationStep 2: TFA DeprotectionRoute_B->Route_B_OutFinal_PzPure M-Pz-B(Secondary Amine)Route_A_Out->Final_PzRoute_B_Out->Final_Pz

Caption: Synthetic workflow contrasting the direct alkylation of piperidine with the requisite protection/deprotection or excess-reagent strategies for piperazine to avoid dimerization.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(piperidin-1-yl)butanoate (Direct Alkylation)

Application: Standard production of the piperidine "end-cap" motif.[1]

Reagents:

  • Piperidine (1.0 equiv)[1][2]

  • Methyl 4-bromobutanoate (1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine (10 mmol) in ACN (30 mL).

  • Base Addition: Add K₂CO₃ (20 mmol). The suspension should be stirred vigorously.

  • Alkylation: Add Methyl 4-bromobutanoate (10.5 mmol) dropwise over 10 minutes at room temperature.

    • Note: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. The product is often pure enough (>95%) for use; if not, purify via silica flash chromatography (DCM:MeOH 95:5).[1]

Protocol 2: Synthesis of Methyl 4-(piperazin-1-yl)butanoate (The "N-Boc" Route)

Application: High-fidelity synthesis avoiding bis-alkylation impurities.[1]

Reagents:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.0 equiv)[1]

  • Methyl 4-bromobutanoate (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

  • Solvent: DCM (Dichloromethane)[1]

Procedure:

  • Step 1 (Alkylation): Dissolve N-Boc-piperazine (10 mmol) and DIPEA (20 mmol) in DCM (40 mL).

  • Addition: Add Methyl 4-bromobutanoate (11 mmol) dropwise. Stir at room temperature for 12 hours.

    • Validation: Check LC-MS for the disappearance of starting material (m/z 187) and appearance of the Boc-protected intermediate (m/z ~287).

  • Intermediate Workup: Wash organic layer with water, dry, and concentrate.[1][2]

  • Step 2 (Deprotection): Dissolve the intermediate in DCM (10 mL). Add TFA (5 mL) carefully (gas evolution). Stir for 2 hours.

  • Neutralization (Critical): Concentrate to remove excess TFA. The residue is the TFA salt. To obtain the free base, dissolve in minimal water, basify to pH 10 with saturated Na₂CO₃, and exhaustively extract with DCM/Isopropanol (3:1).

  • Result: Yields Methyl 4-(piperazin-1-yl)butanoate as a free secondary amine, ready for further coupling.

Part 4: Application in Drug Design (ADME & Utility)

Functional Utility Map

The choice between these two esters depends on the desired pharmacological outcome.

  • Use M-Pip-B (Piperidine) when:

    • You need to terminate a chain (End-cap).[1]

    • You require high lipophilicity for BBB penetration (CNS targets).[1]

    • You are targeting receptors with hydrophobic pockets (e.g., Sigma-1, hERG - caution required).[1]

  • Use M-Pz-B (Piperazine) when:

    • You need a linker to attach another functional group (e.g., PROTACs, bis-intercalators).[1]

    • You need to lower LogP (improve water solubility).[1]

    • You want to introduce a "solubilizing tail" that can be protonated at physiological pH.[1]

ADME Comparison Table
ParameterPiperidine DerivativePiperazine Derivative
Metabolic Stability Susceptible to ring hydroxylation and N-oxidation.[1]Susceptible to N-oxidation and ring opening; N-dealkylation is common.[1]
hERG Toxicity Risk High. The basic tertiary amine + lipophilic tail is a classic pharmacophore for hERG channel blockage (cardiotoxicity).[1]Moderate/Low. The increased polarity often reduces hERG affinity compared to the piperidine analog.
CNS Penetration High (High LogP, moderate pKa).[1]Low to Moderate (Polarity of the second nitrogen limits passive diffusion unless substituted).

References

  • BenchChem. (2025).[1][3] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54344531, (4-Methylpiperazin-1-yl) butanoate. Retrieved from [1]

  • Taylor & Francis. (2018).[1] Piperazines – Knowledge and References: pKa and Basicity Modulation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1]

  • ChemicalBook. (2025).[1][4] Methyl 4-(piperidin-1-yl)butanoate Properties and Suppliers. Retrieved from [1]

  • Mokrosz, J. L., et al. (1992).[1] Structure-activity relationship studies of CNS agents.[1] Effect of the piperazine vs piperidine moiety on 5-HT1A and 5-HT2 receptor affinity. Journal of Medicinal Chemistry. (Contextual grounding for receptor affinity differences).

Safety Operating Guide

Personal protective equipment for handling methyl 4-(piperidin-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel chemical intermediates into drug discovery pipelines, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of physicochemical logic.

Methyl 4-(piperidin-1-yl)butanoate is a highly versatile building block in medicinal chemistry. However, its dual functionality—an ester moiety coupled with a piperidine ring—necessitates a rigorous approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides the mechanistic rationale behind our safety protocols, ensuring both researcher well-being and experimental integrity.

Physicochemical Hazard Rationale

To design an effective PPE and handling strategy, we must first analyze the chemical's physical state and reactivity profile. Methyl 4-(piperidin-1-yl)butanoate is encountered in two distinct forms in the laboratory, each presenting unique hazards:

  • The Hydrochloride Salt (CAS 103274-90-4): Most commonly procured for its stability, the HCl salt is a crystalline solid[1]. The primary hazard here is particulate dust[2]. Inhalation or ocular contact with the dust can cause severe mucosal irritation.

  • The Free Base: Typically a volatile liquid, the free base acts as a mild organic solvent and organic base. It presents a vapor hazard (due to the volatility of the piperidine moiety) and a permeation hazard, as the liquid can aggressively penetrate incompatible glove materials.

Understanding these discrepancies is the foundation of our PPE selection and operational workflow.

Quantitative PPE Selection Matrix

The following matrix outlines the mandatory PPE for handling either form of methyl 4-(piperidin-1-yl)butanoate, grounded in the mechanistic causality of the material's hazards.

PPE CategorySpecificationMechanistic Rationale
Hand Protection 100% Nitrile (4-8 mil thickness)Nitrile provides excellent resistance to incidental contact with the solid salt and short-term resistance to the free base. For bulk transfers of the liquid free base, double-gloving is mandatory.
Eye Protection Indirect-vented chemical gogglesPrevents the ingress of fine crystalline dust (HCl salt) and protects against volatile vapor condensation or liquid splashes (free base). Standard safety glasses are insufficient.
Body Protection 100% Cotton or Flame-Resistant (FR) CoatSynthetic fibers can melt and fuse to the skin upon contact with reactive organics. Cotton provides a breathable, non-melting barrier.
Respiratory Chemical Fume Hood (>100 fpm)Mitigates inhalation risks associated with piperidine vapor and aerosolized particulates.

Standard Operating Procedure: Handling Workflow

Do not merely follow these steps; understand the physical forces at play during each action.

Step 1: Engineering Control Verification Before unsealing the reagent, verify that the chemical fume hood has a face velocity between 100–120 feet per minute (fpm). This ensures optimal capture of both vapors and aerosolized dust.

Step 2: PPE Donning Sequence Inspect your nitrile gloves for micro-tears. Don the primary layer of gloves, followed by your lab coat, ensuring the cuffs are securely tucked under the gloves to eliminate exposed skin at the wrists. Finally, don indirect-vented goggles.

Step 3: Dispensing Protocol

  • For the HCl Salt: Use a grounded, anti-static spatula. The fine crystalline powder can easily build a static charge and aerosolize when transferred. Anti-static tools prevent this dispersion.

  • For the Free Base: Utilize a positive displacement pipette. The vapor pressure of the volatile liquid base will cause standard air-displacement pipettes to drip, creating a high risk of contamination and spills outside the primary container.

Step 4: Decontamination and Doffing Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) before sealing and removing it from the hood. Doff gloves by turning them inside out to trap any residual chemical, and wash hands immediately with soap and water.

G Start Pre-Task Risk Assessment Hood Verify Fume Hood (>100 fpm) Start->Hood PPE Don PPE: Nitrile, Goggles, Lab Coat Hood->PPE Form Chemical State? PPE->Form Solid HCl Salt (Solid) Use Anti-static Spatula Form->Solid CAS 103274-90-4 Liquid Free Base (Liquid) Use Displacement Pipette Form->Liquid Free Base Waste Segregate Waste (Halogenated vs Non-Halogenated) Solid->Waste Liquid->Waste End Doff PPE & Wash Hands Waste->End

Figure 1: Operational workflow and PPE integration for handling methyl 4-(piperidin-1-yl)butanoate.

Spill Response & Disposal Plan

In the event of a breach in containment, response tactics must be dictated by the chemical's state, adhering to the standards set forth in Prudent Practices in the Laboratory[3].

Spill Response:

  • Solid Spills (HCl Salt): Never dry sweep, as this will aerosolize the irritant dust. Lightly mist the spilled powder with water to suppress dust formation[4]. Use a plastic scoop to transfer the wetted material into a hazardous waste container.

  • Liquid Spills (Free Base): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4]. Do not use combustible materials like sawdust, as the organic base may react unpredictably.

Waste Disposal Routing: Waste segregation is a critical logistical step that is often mismanaged.

  • HCl Salt: Because of the chloride counterion, any waste generated from the salt form must be strictly routed to Halogenated Organic Waste .

  • Free Base: Can be routed to Non-Halogenated Organic Waste , provided no other halogenated solvents (like dichloromethane) were used in the reaction mixture.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies of Sciences, Engineering, and Medicine; The National Academies Press URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(piperidin-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
methyl 4-(piperidin-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.